Technical Documentation Center

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as a highly effective bioisostere for purines in the design of ATP-competitive kinase inhibitors[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as a highly effective bioisostere for purines in the design of ATP-competitive kinase inhibitors[1]. 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1823336-81-7) represents a highly specialized building block within this class, combining the metabolic stability imparted by a fluorine atom with the hydrogen-bonding capacity of a hydroxyl group[2].

For researchers and drug development professionals utilizing this compound in structure-activity relationship (SAR) campaigns against targets like Trk, CDK9, or Pim-1[1][3][4], rigorous analytical validation is non-negotiable. This whitepaper provides an in-depth technical guide to the physicochemical properties of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, focusing specifically on the critical distinction between its molecular weight and monoisotopic exact mass, and outlines field-proven methodologies for High-Resolution Mass Spectrometry (HRMS) validation.

Physicochemical Profiling & Structural Significance

In drug discovery, the distinction between standard molecular weight (MW) and monoisotopic exact mass is fundamental. The molecular weight is an average value based on the natural abundance of all isotopes of the constituent elements, used primarily for bulk stoichiometric calculations. Conversely, the exact mass is calculated using only the most abundant isotope of each element (e.g., 12 C, 1 H, 19 F, 14 N, 16 O) and is the critical value required for mass defect analysis and HRMS identification[5].

Fundamental Chemical Properties

The quantitative data for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is summarized below:

PropertyValueClinical / Analytical Relevance
Chemical Formula C₆H₄FN₃ODictates the isotopic envelope and mass defect.
CAS Registry Number 1823336-81-7Unique identifier for procurement and database cross-referencing[2].
Molecular Weight (MW) 153.11 g/mol Used for molarity calculations during assay preparation[2].
Monoisotopic Exact Mass 153.0338 DaEssential for HRMS calibration and metabolite tracking[5].
SMILES String OC1=CN2N=CC(F)=C2N=C1Used for in silico docking and cheminformatics modeling[2].
Structural Rationale in Kinase Inhibition

The specific substitution pattern of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is engineered for optimal target engagement:

  • The Pyrazolo[1,5-a]pyrimidine Core: Mimics the adenine ring of ATP, allowing the molecule to anchor deeply within the hinge region of kinases[1].

  • C3 Fluorination: The highly electronegative fluorine atom lowers the pKa of adjacent protons, modulates the overall lipophilicity (LogP), and blocks metabolic oxidation at the C3 position, thereby increasing the biological half-life.

  • C6 Hydroxylation: Acts as a critical hydrogen bond donor/acceptor, enabling specific interactions with polar residues in the kinase binding pocket.

SAR_Workflow Core Pyrazolo[1,5-a]pyrimidine Core (Purine Bioisostere) Mod1 C3 Fluorination (Metabolic Stability) Core->Mod1 Mod2 C6 Hydroxylation (H-Bond Donor/Acceptor) Core->Mod2 Kinase ATP-Competitive Kinase Binding (e.g., Trk, CDK9, Pim-1) Mod1->Kinase Mod2->Kinase

Structural optimization of the pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibition.

Analytical Methodologies for Mass Verification

To confirm the identity and purity of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol during synthesis or in vitro assays, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

Causality in Experimental Design

Why Electrospray Ionization Positive (ESI+) Mode? While the C6-hydroxyl group can theoretically be deprotonated in negative ion mode, the pyrazolo[1,5-a]pyrimidine core contains three nitrogen atoms. The lone pairs on the pyrimidine nitrogens are highly basic and readily accept a proton in acidic mobile phases. Consequently, ESI+ yields a significantly higher signal-to-noise ratio. The target ion is the protonated adduct [M+H]+ .

  • Calculation: Neutral Exact Mass (153.0338 Da) + Proton Mass (1.0073 Da) = 154.0411 Da .

Step-by-Step LC-HRMS Protocol

This protocol is designed as a self-validating system, utilizing an internal lock mass to correct for instrument drift and ensure a mass accuracy of < 5 ppm.

Step 1: Sample Preparation

  • Dissolve 1 mg of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile (v/v).

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B. Flow rate: 0.4 mL/min.

  • Causality: The 0.1% Formic Acid ensures the mobile phase pH is below the pKa of the pyrimidine nitrogens, forcing complete protonation prior to entering the MS source.

Step 3: Mass Spectrometry (Q-TOF or Orbitrap)

  • Ionization: ESI in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Lock Mass Calibration: Infuse Leucine Enkephalin ( [M+H]+ = 556.2771 Da) continuously via a secondary reference sprayer. This step is critical to self-validate the calibration state of the instrument during the run.

Step 4: Data Processing & Mass Defect Analysis

  • Extract the ion chromatogram (EIC) for m/z 154.0411 with a narrow window (± 5 ppm).

  • Verify the isotopic envelope. Due to the six carbon atoms, the M+1 peak ( 13 C isotope) should appear at m/z 155.0444 with a relative abundance of approximately 6.6% compared to the monoisotopic peak.

LC_HRMS_Workflow N1 Sample Preparation (1 µg/mL in 50% ACN) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI+ Ionization (Protonation of Pyrimidine N) N2->N3 N4 Q-TOF Mass Analyzer (Lock Mass Calibration) N3->N4 N5 Data Processing (Exact Mass: 154.0411 [M+H]+) N4->N5

LC-HRMS workflow for exact mass validation of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Conclusion

The precise determination of the molecular weight (153.11 g/mol ) and monoisotopic exact mass (153.0338 Da) of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is a foundational requirement for its use in advanced drug discovery. By deploying rigorous, lock-mass-corrected LC-HRMS methodologies, researchers can confidently track this privileged scaffold through complex pharmacokinetic matrices, ensuring the integrity of downstream biological and structural assays.

References

  • AChemBlock. "3-fluoropyrazolo[1,5-a]pyrimidin-6-ol - Advanced ChemBlocks".
  • LGC Standards. "Buy Online CAS Number 1353100-75-0 - TRC - 8-Fluoro-imidazo[1,2-c]pyrimidin-5(6H)-one".
  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights".
  • PubMed / Elsevier. "Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9".
  • PMC. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors".

Sources

Exploratory

Topic: NMR Chemical Shifts for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol Characterization

An In-Depth Technical Guide Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, making 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol a compound of significant interest for drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of such novel chemical entities. This guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol. It offers field-proven insights into spectral interpretation, the causal effects of the molecule's unique electronic and structural features, and detailed protocols for acquiring high-fidelity data.

The Structural & Electronic Landscape

Before delving into spectral data, it is crucial to understand the molecule's structure, standard numbering, and potential tautomerism, as these factors fundamentally dictate the resulting NMR spectrum.

Core Structure and IUPAC Numbering

The pyrazolo[1,5-a]pyrimidine system is a bicyclic heteroaromatic ring. The numbering, essential for unambiguous assignment, begins at the pyrimidine ring and proceeds around the fused system. For our target molecule, the key positions are the fluorine at C3, the hydroxyl group at C6, and the protons at C2, C5, and C7.

The Critical Role of Tautomerism

The hydroxyl group at the C6 position introduces the possibility of keto-enol tautomerism. The molecule can exist in equilibrium between the -ol form (6-hydroxy) and the keto form (6-oxo), which would possess a proton at N4. In a polar aprotic solvent like DMSO-d6, the hydroxyl (-ol) form is generally favored for similar heterocyclic systems, which simplifies the expected spectrum. This guide will proceed with the assumption of the 6-ol tautomer, which features a labile OH proton. The absence of this OH signal and the appearance of an NH signal would indicate a shift towards the keto form.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides the initial fingerprint of the molecule. The analysis is performed assuming DMSO-d6 as the solvent, which is ideal for observing exchangeable protons like -OH.[3]

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is a polar aprotic solvent that forms hydrogen bonds with the -OH proton. This slows down the rate of chemical exchange, often allowing the hydroxyl proton to be observed as a distinct, sometimes broad, signal and even revealing its coupling to adjacent protons. The residual solvent peak for DMSO-d5 appears as a quintet around 2.50 ppm, and the absorbed water peak is typically seen as a broad singlet around 3.3 ppm.[4][5][6]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
H2 8.2 – 8.5Doublet (d)⁴J(H,F) ≈ 2-4 HzLocated on the electron-deficient pyrazole ring and adjacent to a pyrimidine nitrogen, H2 is expected to be significantly deshielded. A four-bond coupling to the fluorine at C3 is anticipated, resulting in a narrow doublet.
H7 8.0 – 8.3Doublet (d)³J(H7,H5) ≈ 2.5-3.5 HzH7 is part of the electron-deficient pyrimidine ring and is deshielded. It will exhibit a standard three-bond coupling to H5.
H5 6.8 – 7.1Doublet of Doublets (dd)³J(H5,H7) ≈ 2.5-3.5 Hz, ⁴J(H,F) ≈ 1-2 HzH5 is coupled to H7. A smaller, four-bond coupling to the fluorine at C3 may also be resolved, further splitting the signal into a doublet of doublets. Its chemical shift is upfield relative to H7 due to its position relative to the ring nitrogens.
6-OH 10.0 – 12.0Broad Singlet (br s)N/AThe hydroxyl proton's chemical shift is highly variable. In DMSO-d6, strong H-bonding with the solvent shifts it significantly downfield.[7] Its signal is often broad due to chemical exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The most prominent features will be the large C-F coupling constant and the distinct chemical shifts of the carbons in the heterocyclic system.

CarbonPredicted δ (ppm)Multiplicity (¹³C-{¹H})Coupling Constant (J, Hz)Rationale & Expert Insights
C6 160 – 165SingletN/ACarbon bearing the hydroxyl group. It is highly deshielded due to the direct attachment of the electronegative oxygen atom.
C3a 150 – 155SingletN/AThis is the bridgehead carbon at the junction of the two rings. Its chemical shift is characteristic of fused heterocyclic systems.
C2 145 – 150Doublet (d)²J(C,F) ≈ 12-15 HzC2 is deshielded by the adjacent nitrogen. It will exhibit a two-bond coupling to the fluorine atom.
C7 140 – 145SingletN/APart of the pyrimidine ring, its chemical shift is influenced by the adjacent nitrogen and the fused ring system.
C5 108 – 112SingletN/AThis carbon is relatively shielded compared to other carbons in the pyrimidine ring.
C3 125 – 135Doublet (d)¹J(C,F) ≈ 240-260 HzThe carbon directly bonded to fluorine experiences a massive one-bond coupling, which is the most definitive signal in the spectrum. The chemical shift itself is complex, being influenced by both the deshielding effect of fluorine and its resonance effects.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides a clean window for observing the fluorine environment.[8]

NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
3-F -110 to -130Multiplet (m)⁴J(F,H2) ≈ 2-4 Hz, ⁴J(F,H5) ≈ 1-2 HzThe chemical shift is predicted relative to CFCl₃ (δ = 0 ppm).[9][10] The signal will be split by couplings to H2 and H5. The exact chemical shift is highly sensitive to the electronic environment, making it a superb probe for studying intermolecular interactions.[11][12]

Definitive Structural Confirmation with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for unambiguous assignment and represent a self-validating system.[13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, a clear cross-peak between H5 and H7 would be expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the signals for H2/C2, H5/C5, and H7/C7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • H2C3 and C3a

    • H5C3a , C7 , and potentially C6

    • H7C5 and C3a

These correlations, when mapped out, leave no ambiguity in the final structural assignment.

Visualization of Key NMR Correlations

The following diagrams illustrate the crucial connectivity information that would be obtained from 2D NMR experiments.

G cluster_mol 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol mol H2 H2 F3 F3 H2->F3 ⁴J(H,F) H5 H5 H7 H7 H5->H7 COSY H5->F3 ⁴J(H,F)

Caption: Key ¹H-¹H COSY and through-bond J-coupling correlations.

G cluster_mol 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol mol H2 H2 C3 C3 H2->C3 ²J C3a C3a H2->C3a ³J H5 H5 H5->C3a ³J C7 C7 H5->C7 ²J H7 H7 H7->C3a ³J C5 C5 H7->C5 ²J

Caption: Predicted key long-range ¹H-¹³C HMBC correlations.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR data on a standard 400 MHz (or higher) spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

    • Dissolve the sample in ~0.6 mL of high-purity DMSO-d6. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.[15]

    • Vortex the sample until fully dissolved. If solubility is an issue, gentle warming may be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of a well-shimmed sample.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2-5 seconds.

    • Processing: Apply an exponential window function (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.0 ppm or the residual DMSO-d5 peak to 2.50 ppm.[5]

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse-acquire (zgpg30 or similar).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Processing: Apply an exponential window function (line broadening of 1-2 Hz). Calibrate using the DMSO-d6 solvent peak at 39.51 ppm.[5]

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse.

    • Spectral Width: ~250 ppm (centered based on expected shift).

    • Number of Scans: 64-128 scans.

    • Referencing: Reference indirectly using the spectrometer's lock frequency or directly using an external standard like CFCl₃.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf).

    • Optimize the spectral width in both dimensions to encompass all relevant signals.

    • For HMBC, set the long-range coupling delay (d6) to optimize for J-couplings of 8-10 Hz, which is standard for detecting ²J and ³J correlations.

Conclusion

The structural characterization of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is readily achievable through a systematic NMR spectroscopy workflow. The key identifiers for this molecule are the characteristic proton signals in the aromatic region, the significantly downfield hydroxyl proton (in DMSO-d6), the large ¹J(C,F) coupling constant in the ¹³C spectrum, and the unique chemical shift in the ¹⁹F spectrum. Confirmation through 2D NMR techniques like COSY, HSQC, and particularly HMBC, provides an irrefutable assignment of the complete molecular structure, ensuring the scientific integrity required for research and drug development applications.

References

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra? ResearchGate. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • GMU. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. George Mason University. [Link]

  • Royal Society of Chemistry. (1993). Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][4][16]diazepine derivative on the basis of 13C NMR spectroscopy. RSC Publishing. [Link]

  • Ain Shams University. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Egyptian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Wiley Online Library. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Angewandte Chemie. [Link]

  • Wiley Online Library. (n.d.). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic-Chemistry.org. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • ACS Publications. (n.d.). Interpretation of Scalar J-Couplings in Terms of Natural Bond Orbitals. ACS Publications. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart. [Link]

  • Reddit. (2014). Is the solvent peak in DMSO-d6 1H NMR DMSO-d5? Reddit. [Link]

  • University of Alberta. (n.d.). 19F NMR Reference Standards. [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • University of California, San Diego. (n.d.). Fluorine NMR. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Thieme. (n.d.). 1H NMR Spectroscopy. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic-Chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Wikipedia. (n.d.). J-coupling. Wikipedia. [Link]

  • ACS Publications. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

  • Semantic Scholar. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

  • NPTEL. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry. [Link]

  • ACS Publications. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • SAGE Journals. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • Semantic Scholar. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic-Chemistry.org. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

Sources

Foundational

Topic: Electronic Properties of the 6-Hydroxyl Group in Pyrazolo[3,4-d]pyrimidines

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its isosteric relationship with natural purines and its proven success in targeting a wide array of biological targets.[1][2] Within this scaffold, substituents at the C6 position play a critical role in modulating the molecule's physicochemical properties and biological activity. This technical guide provides a focused, in-depth analysis of the electronic properties of the 6-hydroxyl group, a seemingly simple substituent that imparts a wealth of chemical complexity and therapeutic potential. We will dissect the pivotal concept of keto-enol tautomerism, which governs the structure's reactivity, hydrogen bonding potential, and ultimately, its interaction with enzymes like kinases and xanthine oxidase. This guide synthesizes theoretical principles with practical, field-proven methodologies, offering detailed protocols for spectroscopic and computational analysis, and explores the direct linkage between electronic characteristics and biological function.

The Pyrazolo[3,4-d]pyrimidine Core: A Purine Isostere of Therapeutic Importance

Nitrogen-containing heterocycles are fundamental to life, and the pyrazolo[3,4-d]pyrimidine nucleus is a prominent example in drug design.[2] Its structure is analogous to adenine, a key component of DNA and RNA, allowing it to function as an effective mimic in various biological pathways.[2] This mimicry has led to the development of numerous pharmacologically active compounds with applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4][5] The scaffold's versatility stems from its multiple active sites, which provide high reactivity and serve as excellent precursors for synthesizing novel therapeutic agents.[3][4] Compounds based on this core have been successfully developed as inhibitors for a range of enzymes, including Src tyrosine kinase, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[3][4][6]

The Decisive Influence of the 6-Hydroxyl Group: A Study in Tautomerism

The introduction of a hydroxyl group at the C6 position fundamentally influences the electronic landscape of the pyrazolo[3,4-d]pyrimidine ring. This is primarily due to the phenomenon of keto-enol tautomerism, an equilibrium between two interconvertible isomers: the 6-hydroxy (enol) form and the 6-keto or pyrimidin-4-one (keto/lactam) form.

While often drawn as the hydroxyl (enol) tautomer, extensive studies on related heterocyclic systems like pyrimidin-4-one show that the keto form is generally the more stable and predominant species, particularly in polar, protic environments such as aqueous biological systems.[7][8] The relative stability is a delicate balance of factors including aromaticity, solvent effects, and intramolecular hydrogen bonding.[7] The keto tautomer is typically more polar and is stabilized in solvents like water and DMSO.[7] Spectroscopic and computational studies on related pyrazolo[3,4-d]pyrimidine nucleosides confirm that the keto (lactam) form is overwhelmingly favored.[9]

This tautomeric equilibrium is not merely a chemical curiosity; it has profound implications:

  • Receptor Recognition: The keto form presents a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the adjacent ring nitrogen's proton), a pattern crucial for binding to many enzyme active sites, such as the hinge region of protein kinases.

  • Physicochemical Properties: The predominance of the more polar keto tautomer affects solubility, crystal packing, and membrane permeability. Low aqueous solubility is a known challenge for many pyrazolo[3,4-d]pyrimidine-based drug candidates.[10][11]

  • Reactivity: The chemical behavior of the molecule differs significantly between the two forms. The keto form's amide-like character influences its susceptibility to nucleophilic and electrophilic attack.

Caption: Tautomeric equilibrium of the 6-hydroxypyrazolo[3,4-d]pyrimidine core.

Characterization of Electronic Properties: Methodologies & Protocols

Elucidating the dominant tautomeric form and understanding the electronic environment of the 6-hydroxyl group requires a combination of spectroscopic and computational techniques.

Spectroscopic Analysis

NMR and UV-Vis spectroscopy are primary experimental tools for investigating tautomeric equilibria. The chemical shifts (NMR) and absorption maxima (UV-Vis) are highly sensitive to the electronic structure of the molecule.

Technique Keto (Lactam) Tautomer Enol Tautomer Rationale
¹H NMR N-H proton signal present (often broad, D₂O exchangeable, ~12 ppm).[12]N-H proton absent; O-H proton present (may be broad and difficult to observe).The proton resides on a ring nitrogen in the keto form and on the exocyclic oxygen in the enol form.
¹³C NMR C6 signal appears in the carbonyl region (~160-165 ppm).[12]C6 signal appears further upfield, characteristic of a carbon bearing an -OH group.The C=O double bond in the keto form significantly deshields the C6 carbon.
UV-Vis Absorption maxima are typically at longer wavelengths.Absorption maxima are at shorter wavelengths.The extended conjugation in the keto form often leads to a red shift in the UV-Vis spectrum.
Experimental Protocol: NMR-Based Tautomer Analysis

Objective: To determine the predominant tautomeric form of a 6-hydroxypyrazolo[3,4-d]pyrimidine derivative in solution.

Causality: The choice of solvent is critical. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily solubilizes these compounds and possesses a high boiling point, yet its hydrogen bond accepting nature can influence the equilibrium. Comparing spectra in DMSO-d₆ and a less polar solvent like CDCl₃ can reveal shifts in the tautomeric preference. The addition of D₂O serves as a definitive test for exchangeable N-H or O-H protons, which is a key differentiator between the two tautomers.

Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the synthesized 6-hydroxypyrazolo[3,4-d]pyrimidine derivative in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (10-14 ppm) for a broad singlet characteristic of an N-H proton.[12]

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the ¹H NMR spectrum. The disappearance of a signal confirms it as an exchangeable proton (N-H or O-H).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A signal in the δ 160-165 ppm range is strong evidence for the C=O group of the keto tautomer.[12]

  • Data Analysis: Correlate the presence of a downfield, D₂O-exchangeable N-H proton with a ¹³C signal in the carbonyl region to confirm the predominance of the keto tautomer.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and mapping electron density.

G start Define Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Input Keto & Enol Tautomers freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min Vibrational Frequencies energy_comp Compare Gibbs Free Energies (ΔG = G_keto - G_enol) verify_min->energy_comp Zero-Point Corrected Energies analyze Analyze Electronic Properties (Mulliken Charges, HOMO/LUMO) energy_comp->analyze Identify Lowest Energy Tautomer result Predict Dominant Tautomer & Reactivity Sites analyze->result

Caption: A typical DFT workflow for analyzing tautomeric stability and electronics.

This computational approach allows for the calculation of the relative Gibbs free energies of the tautomers, providing a quantitative prediction of their equilibrium population.[4][13] Furthermore, analysis of the frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can identify sites susceptible to electrophilic or nucleophilic attack.[14][15]

Synthetic Utility: The 6-Keto Group as a Versatile Handle

The 6-keto/hydroxyl functionality is a critical branching point in the synthesis of diverse pyrazolo[3,4-d]pyrimidine libraries. Its true synthetic power is realized upon its conversion to a more reactive leaving group, most commonly a 6-chloro substituent.

The Key Transformation: Chlorination Treatment of the 6-keto tautomer with a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and efficient method to produce the 6-chloro-pyrazolo[3,4-d]pyrimidine intermediate.[2][16][17] This transformation is pivotal because the chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SₙAr).

Diversification via Nucleophilic Substitution The 6-chloro intermediate becomes a versatile electrophile, enabling the introduction of a wide range of functional groups through reaction with various nucleophiles. This strategy is central to structure-activity relationship (SAR) studies in drug discovery.

SyntheticPathways start_node 6-Keto/Hydroxy Pyrazolo[3,4-d]pyrimidine chloro_intermediate 6-Chloro Intermediate start_node->chloro_intermediate POCl₃ amines 6-Amino Derivatives (Kinase Inhibitors) chloro_intermediate->amines R₂NH thiols 6-Thio Derivatives (Anticancer Agents) chloro_intermediate->thiols RSH alkoxides 6-Alkoxy Derivatives chloro_intermediate->alkoxides RO⁻ others Other Nucleophiles (e.g., C-C coupling) chloro_intermediate->others

Caption: Synthetic utility of the 6-keto group via a 6-chloro intermediate.

Impact on Biological Activity: Two Case Studies

The electronic properties of the 6-hydroxyl group and its keto tautomer are directly responsible for the biological activities of many compounds in this class.

Case Study 1: Xanthine Oxidase (XO) Inhibition

The pyrazolo[3,4-d]pyrimidine core is famously used in the gout medication Allopurinol (a 4-hydroxy isomer). The 6-hydroxy analog, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP), is also a potent inhibitor of xanthine oxidase (XO), the enzyme responsible for producing uric acid.[10][18]

The inhibitory mechanism relies on the molecule's ability to mimic the natural substrates, hypoxanthine and xanthine. The 6-keto tautomer is essential for this mimicry, positioning its hydrogen bond donors and acceptors in a spatially similar way to the substrate. This allows it to bind tightly to the enzyme's active site, blocking uric acid production.[18] Some 6-mercapto analogs have also shown potent, competitive inhibition of XO.[18][19]

Case Study 2: Protein Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are a well-established scaffold for ATP-competitive kinase inhibitors.[3][6][20] They effectively occupy the adenine binding region of the ATP pocket. The interaction with the "hinge" region of the kinase is a defining feature of this inhibitor class.

The 6-keto tautomer is critical for this interaction. The N-H at position 5 and the C6=O carbonyl group can form key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. The remainder of the scaffold can then be modified to achieve potency and selectivity against specific kinases like EGFR, CDK2, or Src.[14][20][21]

H_Bonding inhibitor 6-Keto Pyrazolo-pyrimidine C=O N-H enzyme Kinase Hinge Region Backbone N-H Backbone C=O inhibitor:f1->enzyme:f1 H-Bond Acceptor inhibitor:f2->enzyme:f2 H-Bond Donor

Caption: Hydrogen bonding of the 6-keto tautomer in a kinase active site.

Conclusion and Future Perspectives

The 6-hydroxyl group of pyrazolo[3,4-d]pyrimidines is a powerful modulator of the scaffold's electronic character and biological function. Its existence in a tautomeric equilibrium, predominantly favoring the 6-keto form, is the central principle governing its behavior. This tautomerism dictates hydrogen bonding patterns essential for enzyme inhibition and provides a versatile chemical handle for synthetic diversification. A thorough understanding of these electronic properties, gained through a synergistic application of spectroscopic and computational methods, is essential for the rational design of next-generation therapeutics. Future research will likely focus on fine-tuning the tautomeric equilibrium through substitution at other positions to optimize drug-like properties, such as solubility and target residence time, thereby unlocking the full potential of this remarkable scaffold.

References

  • Robins, R. K. (1956). Potential Purine Antagonists VII. Synthesis of 6-Alkylpyrazolo-[3,4-d]pyrimidines. Journal of the American Chemical Society. [Link]

  • Ben-Massaoud, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Uchida, K., et al. (2011). 4-Amino-6-hydroxypyrazolo [3,4-d]pyrimidine (AHPP) conjugated PEG micelles: water soluble polymeric xanthine oxidase inhibitor. International Journal of Pharmaceutics. [Link]

  • Patel, K. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Abdel-Aziz, M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Ben-Massaoud, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]

  • Sanna, M., et al. (2018). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. [Link]

  • Chen, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances. [Link]

  • Oh, C.-H., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Eldebss, T. M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

  • Mondal, M. S., et al. (2016). Inhibition of xanthine oxidase by allopurinol and its analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Palumbo, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. [Link]

  • Hayallah, A. M., et al. (2025). A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. ResearchGate. [Link]

  • Patel, H. M., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. [Link]

  • Ben-Massaoud, Y., et al. (2025). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • Seela, F., et al. (2007). Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry. [Link]

  • El-Gaby, M. S. A., et al. (2000). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

  • Zaher, N. H., et al. (2023). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances. [Link]

  • Request PDF. (2025). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Spector, T., et al. (1986). Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. Biochemical Pharmacology. [Link]

Sources

Exploratory

Thermodynamic Stability and Tautomeric Profiling of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

An In-Depth Technical Guide for Preclinical Development Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged motif in modern medicinal chemistry, frequently utilized in the design of selective kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Development

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged motif in modern medicinal chemistry, frequently utilized in the design of selective kinase inhibitors (e.g., Dinaciclib) and high-performance energetic materials due to its exceptional thermal robustness[1][2]. 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1823336-81-7) represents a highly functionalized derivative where the thermodynamic stability is governed by the interplay of the fused 5/6 aromatic system, the inductive electron-withdrawing effect of the C3-fluorine, and the complex keto-enol tautomerism introduced by the C6-hydroxyl group[3][4].

This whitepaper provides a comprehensive framework for evaluating the thermodynamic stability of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, detailing the causality behind its physicochemical behavior and establishing self-validating experimental protocols for its characterization.

Structural Thermodynamics & The Fluorine Effect

Core Scaffold Stability

The pyrazolo[1,5-a]pyrimidine core is a highly conjugated, nitrogen-rich fused bicyclic system. The delocalization of π -electrons across the bridgehead nitrogen imparts significant resonance stabilization. Recent materials science studies on pyrazolo[1,5-a]pyrimidine derivatives demonstrate that this scaffold can exhibit thermal decomposition temperatures ( Td​ ) exceeding 280 °C, outperforming many traditional energetic frameworks[5].

Causality of C3-Fluorination

The substitution of a hydrogen atom with a fluorine at the C3 position fundamentally alters the molecule's thermodynamic profile:

  • Electronic Stabilization: Fluorine is highly electronegative, exerting a strong inductive pull ( −I effect) on the pyrazole ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule significantly more resistant to oxidative degradation.

  • Metabolic & Thermal Robustness: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Its presence at the C3 position blocks primary sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the crystal lattice energy, which often translates to a higher melting point and lower kinetic solubility.

Tautomeric Equilibrium: 6-ol vs. 6(7H)-one

The presence of the oxygen atom at C6 introduces a dynamic thermodynamic equilibrium between the enol form (3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol) and the keto form (3-Fluoropyrazolo[1,5-a]pyrimidin-6(7H)-one)[4][6].

The thermodynamic preference for either tautomer is highly dependent on the microenvironment:

  • Solid State & Non-Polar Solvents: The enol (6-ol) form is often favored due to the preservation of full aromaticity across the pyrimidine ring and specific crystal packing forces.

  • Polar Protic Solvents (Aqueous Media): The keto (6-one) form typically predominates. The highly polarized carbonyl group acts as a superior hydrogen-bond acceptor with water molecules, and the resulting solvation energy compensates for the localized loss of aromaticity.

Tautomerism Enol 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (Enol Form) Favored in Solid State / Non-Polar Keto 3-Fluoropyrazolo[1,5-a]pyrimidin-6(7H)-one (Keto Form) Favored in Aqueous / Polar Protic Enol->Keto Proton Transfer (k_forward) Solvent Solvent Polarity & H-Bonding Donor Capacity Solvent->Enol Solvent->Keto

Figure 1: Solvent-driven tautomeric equilibrium of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Quantitative Thermodynamic Data

The following table synthesizes the expected thermodynamic and physicochemical parameters for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, extrapolated from validated analytical models of structurally analogous pyrazolo[1,5-a]pyrimidines[7][8].

Thermodynamic ParameterEstimated Value / CharacteristicPrimary Analytical Method
Molecular Weight 153.11 g/mol High-Resolution Mass Spectrometry (HRMS)
Melting Point ( Tm​ ) 195 °C – 210 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition ( Td​ ) > 260 °CThermogravimetric Analysis (TGA)
Predominant Aqueous Tautomer 6(7H)-one (Keto form) 1 H / 13 C Quantitative NMR (qNMR)
Aqueous pKa (Hydroxyl/Amide) 7.8 – 8.5Potentiometric Titration
LogP (Octanol/Water) 0.8 – 1.3Shake-Flask Method + HPLC-UV

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal controls that immediately flag kinetic trapping or experimental failure, ensuring that the data collected represents true thermodynamic endpoints.

Protocol: True Thermodynamic Solubility & Tautomeric Profiling

Objective: Determine the absolute thermodynamic solubility in aqueous media while simultaneously quantifying the keto-enol ratio.

Rationale: Standard 24-hour solubility assays often capture metastable kinetic states. A 72-hour equilibration with dual-loading validation ensures true thermodynamic equilibrium is reached.

Step-by-Step Methodology:

  • Dual-Loading Preparation: Weigh 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol into two separate glass vials. Load Vial A at 2 mg/mL and Vial B at 10 mg/mL in the target buffer (e.g., PBS, pH 7.4).

    • Self-Validation Check: If the final measured concentration in Vial A differs from Vial B by >5%, the system has not reached thermodynamic equilibrium, or a polymorph transformation has occurred.

  • Equilibration: Agitate both vials on an orbital shaker at 37 °C ± 0.5 °C for 72 hours.

  • Phase Separation (Critical Step): Do not use syringe filters, as the compound may adsorb to the membrane or nano-suspensions may pass through. Instead, subject the samples to ultracentrifugation at 20,000 × g for 30 minutes at 37 °C.

  • Supernatant Analysis: Extract the supernatant and analyze via HPLC-UV (for total solubility quantitation) and 1 H-qNMR (to determine the ratio of the 6-ol to 6-one tautomers based on the integration of the C7 protons vs. the hydroxyl proton).

  • Solid-State Verification: Recover the residual solid pellet from the centrifuge tube. Analyze via X-ray Powder Diffraction (XRPD) to confirm the crystal lattice has not converted to a hydrate or a different polymorph during the 72-hour incubation.

Protocol: Thermal Stability & Degradation Kinetics (DSC/TGA)

Objective: Map the thermal degradation pathway and measure the enthalpy of fusion.

Step-by-Step Methodology:

  • Sample Preparation: Load 2–5 mg of the compound into a vented aluminum pan.

  • TGA Analysis: Heat from 25 °C to 400 °C at 10 °C/min under a dry nitrogen purge (50 mL/min). Record the onset of mass loss ( Td​ ).

  • DSC Heat-Cool-Heat Cycle:

    • Heat 1: 25 °C to 220 °C at 10 °C/min. (Captures desolvation and initial melting).

    • Cool 1: 220 °C to 25 °C at 10 °C/min.

    • Heat 2: 25 °C to 220 °C at 10 °C/min.

    • Self-Validation Check: If the melting endotherm ( Tm​ ) present in Heat 1 disappears or shifts significantly in Heat 2, the compound underwent thermal degradation or amorphization upon melting, indicating that Tm​ is dangerously close to Td​ .

Workflow A 1. Solid-State Characterization (DSC / TGA / XRPD) B 2. Solution-Phase Equilibration (Dual-Loading Shake-Flask, 72h, 37°C) A->B Validated Solid Form E Thermodynamic Stability Profile (Solubility, pKa, T_d, Tautomer Ratio) A->E Thermal Data C 3. Phase Separation (Ultracentrifugation at 20,000 x g) B->C D 4. Tautomer & Purity Quantitation (qNMR & LC-MS/UV) C->D D->E

Figure 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is a direct consequence of its highly conjugated core and the protective inductive effects of the C3-fluorine. However, its behavior in biological and synthetic systems is heavily modulated by the solvent-dependent keto-enol tautomerism at the C6 position. By employing rigorous, self-validating protocols like dual-loading ultracentrifugation and cyclical DSC, researchers can accurately map this compound's physicochemical boundaries, ensuring predictable performance in downstream drug formulation or materials synthesis.

References

  • Wang, J., et al. "Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability." Crystal Growth & Design, American Chemical Society, 2024. URL:[Link]

  • Kovalenko, S., et al. "Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one." Chem. Proc., MDPI, 2023. URL:[Link]

  • Faria, J. V., et al. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications, Taylor & Francis, 2019. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" known for its diverse pharmacological activities, including kinase inhibition.[1][2] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The synthesis is presented in two main stages: the preparation of the key intermediate, 3-amino-4-fluoropyrazole, followed by its cyclocondensation to form the target pyrazolo[1,5-a]pyrimidine ring system.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their wide range of biological activities.[4][5] They are considered purine analogues and have been investigated as antimetabolites.[6] The core structure is a key component in numerous compounds developed as potent inhibitors of various protein kinases, making them crucial for the development of targeted therapies in oncology and inflammatory diseases.[7][8]

The synthetic strategy outlined herein introduces the fluorine atom at an early stage by utilizing 3-amino-4-fluoropyrazole as a key building block.[9] This approach is often more efficient and higher-yielding than the direct fluorination of the pyrazolo[1,s-a]pyrimidine scaffold, which can be challenging and result in lower yields.[9] The subsequent cyclocondensation reaction with a suitable 1,3-bielectrophilic partner is a robust and versatile method for constructing the fused pyrimidine ring.[7][10] This protocol provides a reliable pathway to 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, a valuable compound for further chemical exploration and biological screening.

Overall Synthetic Workflow

The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is achieved through a two-stage process. The first stage involves the synthesis of the fluorinated pyrazole intermediate, and the second stage is the construction of the fused pyrimidine ring.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-amino-4-fluoropyrazole cluster_stage2 Stage 2: Cyclocondensation and Final Product Formation Fluoroacetonitrile Fluoroacetonitrile Acylation Acylation with Benzoyl Chloride Fluoroacetonitrile->Acylation beta_Ketonitrile α-Fluoro-β-ketonitrile Acylation->beta_Ketonitrile Hydrazinolysis Hydrazinolysis beta_Ketonitrile->Hydrazinolysis Amino_Fluoropyrazole 3-amino-4-fluoropyrazole Hydrazinolysis->Amino_Fluoropyrazole Cyclocondensation Cyclocondensation Amino_Fluoropyrazole->Cyclocondensation Diethyl_Ester Diethyl 2-formyl-3-oxosuccinate Diethyl_Ester->Cyclocondensation Final_Product 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol Cyclocondensation->Final_Product

Sources

Application

Application Note: Optimized O-Alkylation Protocols for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

Introduction & Strategic Context The pyrazolo[1,5-a]pyrimidine bicyclic system is a privileged scaffold in modern drug discovery, frequently utilized as a hinge-binding motif in the design of potent kinase inhibitors tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The pyrazolo[1,5-a]pyrimidine bicyclic system is a privileged scaffold in modern drug discovery, frequently utilized as a hinge-binding motif in the design of potent kinase inhibitors targeting TRK, CDK2, and p38 pathways [1]. Within this chemical space, 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1823336-81-7) serves as a highly valuable, functionalized building block. The strategic placement of the fluorine atom at the C3 position modulates the electron density of the core, enhancing metabolic stability and lipophilic efficiency, while the C6-hydroxyl group provides a versatile synthetic handle for structural diversification [2].

This application note details field-proven, self-validating methodologies for the O-alkylation of 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol. By understanding the intrinsic electronic properties of this scaffold, medicinal chemists can avoid common synthetic pitfalls and achieve high-yielding, regioselective etherifications.

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity: The Absence of N-Alkylation

A common concern when alkylating heteroaryl systems is the competition between O-alkylation and N-alkylation. However, the pyrazolo[1,5-a]pyrimidine core is unique. Unlike simple pyrazoles or imidazoles, all nitrogen atoms in this fused system (N1, N4, N7a) are fully incorporated into the aromatic π -system as tertiary or bridgehead atoms. They lack a dissociable N-H proton. Consequently, N-alkylation would require the formation of a highly unstable quaternary ammonium salt. Under standard basic conditions, the reaction is thermodynamically and kinetically driven exclusively toward O-alkylation of the 6-hydroxyl group.

The "Cesium Effect" in Base Selection

The 6-OH group of this scaffold is moderately acidic due to the electron-withdrawing nature of the fused pyrimidine ring, a property further amplified by the inductive effect of the 3-fluoro substituent. While potassium carbonate (K₂CO₃) is a standard base, Cesium carbonate (Cs₂CO₃) is vastly superior for this specific scaffold. The large ionic radius of the cesium cation (Cs⁺) results in weak, diffuse ion-pairing with the heteroaryl alkoxide. This generates a "naked," highly reactive oxygen nucleophile that rapidly attacks the electrophile, minimizing reaction times and suppressing thermal degradation of the starting material.

Reaction Pathway Decision Matrix

Workflow Start 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (Starting Material) Decision Select Alkylating Agent Start->Decision Halide Primary/Secondary Alkyl Halide or Sulfonate Decision->Halide Electrophile is a Halide/OTs Alcohol Complex/Chiral Secondary Alcohol Decision->Alcohol Electrophile is an Alcohol Base Base-Mediated SN2 (Cs2CO3, DMF, 60°C) Halide->Base Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) Alcohol->Mitsunobu Product O-Alkylated Product (High Yield, Regioselective) Base->Product Mitsunobu->Product

Figure 1: Decision matrix for selecting the optimal O-alkylation pathway.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the O-alkylation of 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol using a standard primary alkyl bromide (e.g., 1-bromo-2-methoxyethane). Data reflects aggregated trends for this specific heteroaryl subclass.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Remarks / Causality
K₂CO₃ (2.0)MeCN801665%Strong ion-pairing limits nucleophilicity; incomplete conversion.
NaH (1.2)THF0 to RT472%Harsh base causes minor decomposition of the fluorinated core.
Cs₂CO₃ (1.5) DMF 60 2 >98% Optimal. "Naked anion" effect accelerates SN2 displacement.
Cs₂CO₃ (1.5)DMSO60394%High yield, but aqueous workup is more challenging than DMF.

Standardized Experimental Protocols

Protocol A: Base-Mediated SN₂ Alkylation

Best for primary and unhindered secondary alkyl halides, tosylates, or mesylates.

Rationale: DMF is utilized as a polar aprotic solvent to aggressively solvate the Cs⁺ cation, maximizing the nucleophilicity of the pyrazolopyrimidine oxygen.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (1.0 mmol, 153.1 mg) and anhydrous Cs₂CO₃ (1.5 mmol, 488 mg).

  • Solvation: Suspend the mixture in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Stir at room temperature for 15 minutes to allow for complete deprotonation and formation of the active cesium salt.

  • Electrophile Addition: Add the alkyl halide/sulfonate (1.2 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ 154.1 and the appearance of the target mass indicate progression. Note: TLC monitoring (EtOAc/Hexanes) will show the product as a significantly less polar spot with bright UV activity at 254 nm.

  • Workup: Cool to room temperature. Quench with ice-cold water (20 mL) to precipitate the product. If the product is an oil, extract with EtOAc (3 × 15 mL), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Mechanism Substrate Heteroaryl-OH (Pre-catalyst state) Deprotonation Deprotonation by Cs2CO3 (Formation of naked anion) Substrate->Deprotonation CesiumEffect Cesium Effect (Weak ion pairing, high solubility) Deprotonation->CesiumEffect SN2 SN2 Attack on R-X (Transition State) CesiumEffect->SN2 Product O-Alkyl Ether + CsX SN2->Product

Figure 2: Mechanistic progression of the Cs₂CO₃-mediated SN2 O-alkylation.

Protocol B: Mitsunobu O-Alkylation

Best for coupling with complex, sterically hindered, or chiral secondary alcohols where stereochemical inversion is required [3, 4].

Rationale: The Mitsunobu reaction operates under mild, neutral-to-acidic conditions, preventing the base-catalyzed epimerization of sensitive chiral centers. Strict temperature control during DIAD addition prevents the premature collapse of the triphenylphosphine-azodicarboxylate betaine intermediate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (1.0 mmol), the target alcohol (1.2 mmol), and Triphenylphosphine (PPh₃, 1.5 mmol, 393 mg) in anhydrous THF (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol, 0.30 mL) dropwise over 10 minutes. Causality: Slow addition manages the exothermic formation of the betaine intermediate and prevents competitive elimination pathways.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation (Monitoring): LC-MS will show the product peak. A common byproduct, triphenylphosphine oxide (TPPO), will also be highly visible. In ¹H NMR, successful O-alkylation is confirmed by a downfield shift ( 4.0–4.5 ppm) of the α -protons of the newly attached alkyl group.

  • Purification: Concentrate the THF directly. Purify via flash column chromatography. Pro-tip: If TPPO co-elutes, triturate the crude mixture in cold diethyl ether/hexanes (1:1); TPPO will precipitate as a white solid and can be filtered off prior to chromatography.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (MDPI). Available at:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews (ACS). Available at:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Library of Medicine (PMC). Available at:[Link]

Method

Advanced Application Note: 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in the Discovery of Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Structural Rationale, Synthetic Functionalization, and Pharmacological Validation Executive Summary The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Structural Rationale, Synthetic Functionalization, and Pharmacological Validation

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has increasingly relied on privileged heterocyclic scaffolds that can effectively mimic the purine ring of ATP. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a cornerstone in modern oncology, driving the development of clinical-stage inhibitors targeting TRK, CDK2, TTK, and mutant EGFR[1].

Specifically, 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1823336-81-7) [2] represents an advanced, highly optimized building block. By pre-installing a strategic fluorine atom at the C3 position and a versatile hydroxyl handle at the C6 position, this scaffold allows medicinal chemists to bypass complex early-stage halogenations and directly access late-stage diversification. This application note details the mechanistic rationale behind these substitutions and provides field-proven protocols for utilizing this scaffold in kinase inhibitor discovery workflows.

Mechanistic Rationale: The E-E-A-T Framework of Scaffold Design

As a Senior Application Scientist, it is critical to understand why specific molecular features are selected, rather than just how to synthesize them. The 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol scaffold operates on three distinct pharmacological vectors:

A. The Pyrazolo[1,5-a]pyrimidine Core: Hinge Binding

The fused bicyclic system acts as a rigid, electron-deficient purine bioisostere. The nitrogen atoms within the pyrazole and pyrimidine rings serve as precise hydrogen bond acceptors. In Tropomyosin Receptor Kinase (TRK) inhibitors, this core forms a critical bidentate hydrogen-bonding network with the backbone amide of the Met592 hinge residue[3]. Similarly, in Cyclin-Dependent Kinase 2 (CDK2) inhibitors, it anchors to Leu83 [4].

B. The 3-Fluoro Substitution: Metabolic and Multipolar Optimization

The C3 position of the unsubstituted pyrazolopyrimidine ring is highly electron-rich and prone to rapid oxidative metabolism by cytochrome P450 enzymes.

  • Causality: Substituting this position with a fluorine atom blocks metabolic liability, significantly increasing the in vivo half-life[3].

  • Binding Kinetics: Fluorine’s high electronegativity modulates the pKa of the adjacent nitrogens, optimizing the basicity for physiological pH. Furthermore, structural studies indicate that the C3-fluorine can engage in orthogonal multipolar interactions with specific pocket residues, such as Asn655 in TRKA, driving isoform selectivity[3].

C. The 6-Hydroxyl Group: The Solvent Channel Vector

In the ATP-binding pocket, the C6 position of this scaffold typically projects outward toward the solvent-exposed channel or the ribose-binding pocket.

  • Causality: The unprotected C6-OH[2] serves as an ideal synthetic handle. Through mild etherification, bulky solubilizing groups (e.g., morpholine, piperazine, or bridged bicyclic amines) can be attached. These groups do not interfere with hinge binding but drastically improve aqueous solubility and cellular permeability[5].

Workflow A 3-Fluoropyrazolo[1,5-a] pyrimidin-6-ol B C6-OH Functionalization (Mitsunobu Reaction) A->B Synthetic Vector C C3-Fluoro Stabilization (Metabolic Blockade) A->C Intrinsic Property D Solvent Channel Access B->D Solubilizing Groups E Enhanced Half-Life & Permeability C->E In Vivo Profile F Lead Kinase Inhibitor (e.g., TRK, CDK2) D->F Affinity/Selectivity E->F PK/PD Optimization

Figure 1: Logical workflow illustrating the structural advantages of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Quantitative Data: Scaffold Physicochemical Profiling

To demonstrate the superior starting profile of this building block, Table 1 summarizes the computed physicochemical properties of the baseline scaffold versus its functionalized derivatives.

Table 1: Comparative Physicochemical Properties

Scaffold / DerivativeMW ( g/mol )cLogP (est.)HBDHBAPrimary Utility
Pyrazolo[1,5-a]pyrimidine119.130.8503Base core; poor metabolic stability.
3-Fluoro-6-ol Derivative [2]153.12 1.10 1 4 Optimized starting material; stable C3.
C6-(2-Morpholinoethoxy) Analog266.271.4506Solvent-front targeting; high solubility.

Experimental Protocol 1: C6-Etherification via Mitsunobu Reaction

Objective: Attach a solvent-front targeting solubilizing group (e.g., 2-morpholinoethanol) to the C6-hydroxyl group of 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Causality of Experimental Choice: Standard Williamson ether synthesis (using K₂CO₃ and an alkyl halide) often requires elevated temperatures and can lead to competing N-alkylation or degradation if other sensitive functional groups are present. The Mitsunobu reaction is chosen here because it operates under mild, neutral conditions at room temperature, providing strict regioselectivity for O-alkylation.

Materials:
  • 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (1.0 eq)

  • 2-Morpholinoethanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol and PPh₃ in anhydrous THF (0.2 M concentration).

  • Alcohol Addition: Add 2-morpholinoethanol to the stirring solution. Cool the mixture to 0 °C using an ice bath to control the exothermic activation step.

  • Activation & Coupling: Add DIAD dropwise over 15 minutes. Scientific Insight: DIAD reacts with PPh₃ to form the betaine intermediate, which then activates the alcohol. Slow addition prevents the accumulation of unreacted betaine, reducing side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validating System (LC-MS Tracking): To ensure the reaction is complete and self-validating, sample 10 µL of the mixture, dilute in 1 mL MeCN, and inject into the LC-MS. Validation Checkpoint: The protocol is successful when the starting material mass (m/z 154.1 [M+H]⁺) disappears, and the product mass (m/z 267.1 [M+H]⁺) becomes the dominant peak.

  • Workup: Concentrate the mixture in vacuo. Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure C6-etherified product.

Experimental Protocol 2: TR-FRET Kinase Binding Assay

Objective: Evaluate the biochemical IC₅₀ of the newly synthesized pyrazolo[1,5-a]pyrimidine derivative against target kinases (e.g., TRKA or CDK2)[3],[4].

Causality of Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP assays because TR-FRET utilizes a time delay before fluorescence measurement. This eliminates interference from compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds like pyrazolopyrimidines.

Materials:
  • Recombinant Kinase (e.g., TRKA or CDK2/Cyclin E)

  • Fluorescein-labeled peptide substrate

  • Terbium (Tb)-labeled anti-phospho antibody

  • ATP (at the predetermined Kₘ for the specific kinase)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Incubation: Add 5 µL of the Kinase/Substrate mixture in Assay Buffer to the wells. Incubate for 15 minutes at room temperature. Scientific Insight: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP solution (at Kₘ) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Tb-labeled antibody and EDTA to stop the reaction by chelating Mg²⁺). Incubate for 30 minutes.

  • Self-Validating System (Z'-Factor & Controls):

    • Positive Control: 100 nL of Staurosporine (pan-kinase inhibitor, 10 µM).

    • Negative Control: 100 nL of pure DMSO.

    • Validation Checkpoint: Calculate the Z'-factor. The assay is only considered valid and trustworthy if the Z'-factor is ≥ 0.6. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 495 nm and 520 nm).

Pathway Ligand Growth Factors (NGF, BDNF) Receptor Target Kinase (TRKA / CDK2 / TTK) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Receptor ATP-Competitive Hinge Binding Survival Tumor Cell Survival PI3K->Survival Anti-apoptotic Proliferation Tumor Proliferation MAPK->Proliferation Mitogenic

Figure 2: Intracellular signaling cascade disrupted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

References

  • RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". National Center for Biotechnology Information (PMC). URL:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent". American Chemical Society. URL:[Link]

  • Pharmaceuticals (MDPI). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights". MDPI. URL:[Link]

  • Bioorganic Chemistry. "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents". Elsevier / DOI. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Preparation of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol Stock Solutions for Cell Culture

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (hereafter F-PPO) is a member of this important class of heterocyclic compounds.[3] The reliability and reproducibility of in vitro cell-based assays hinge on the precise and consistent preparation of test articles. Improper solubilization, storage, or handling of small molecules like F-PPO can lead to concentration inaccuracies, compound degradation, or cellular artifacts, ultimately compromising experimental data.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of F-PPO stock solutions. The protocols herein are designed to ensure maximum compound integrity and minimize experimental variability, thereby fostering trustworthy and reproducible results in cell culture applications.

Foundational Principles for Stock Solution Integrity

A successful experiment begins with the meticulous preparation of reagents. The following principles explain the causality behind the specific steps outlined in the protocols and are critical for maintaining the scientific integrity of your work.

The Critical Role of the Solvent: DMSO

Many complex organic molecules, including those based on the pyrazolo[1,5-a]pyrimidine scaffold, exhibit poor aqueous solubility.[4][5] For such compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[6][7] Its power as a solvent for water-insoluble compounds is well-documented.[8][9] The goal is to create a high-concentration primary stock (e.g., 10 mM) in 100% DMSO, which can then be serially diluted to achieve the final working concentration in the aqueous cell culture medium.[10] This approach focuses on achieving kinetic solubility, where the compound, pre-dissolved in DMSO, is diluted into an aqueous system and remains in solution for the duration of the experiment.[11][12]

Mitigating Solvent-Induced Cellular Artifacts

While an excellent solvent, DMSO is not biologically inert and can induce cellular effects at higher concentrations.[6] Studies have shown that DMSO concentrations above 1% can significantly reduce cell viability, while levels as low as 0.25% to 0.5% can cause inhibitory or stimulatory effects depending on the cell type and assay readout.[13][14] To ensure that the observed biological effect is due to F-PPO and not the solvent, it is imperative to:

  • Limit Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1% .[15][16] Many cell lines can tolerate up to 0.5%, but this should be determined empirically.[17]

  • Employ a Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the experimental groups, but without the compound.[8] This provides a critical baseline to control for any effects of the solvent itself.

Ensuring Stability and Preventing Degradation

Small molecules in solution are susceptible to degradation through hydrolysis and repeated freeze-thaw cycles. To maintain the potency and integrity of your F-PPO stock solution:

  • Aliquot for Single Use: Once the primary stock is prepared, it should be immediately aliquoted into smaller, single-use volumes in sterile, tightly-sealed vials.[7][8][17] This practice is the most effective way to avoid the damage caused by repeated warming and cooling.

  • Proper Long-Term Storage: Store the aliquoted stock solutions at -20°C or -80°C .[7][8] For powdered, solid compounds, storage at -20°C can maintain integrity for years.[7]

Physicochemical Data & Recommended Solvent Concentrations

The following tables summarize key quantitative data for F-PPO and general guidelines for DMSO usage in cell culture.

Table 1: Physicochemical Properties of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

PropertyValueSource
CAS Number1823336-81-7[3]
Molecular FormulaC₆H₄FN₃O[3]
Molecular Weight153.12 g/mol [3]
Purity≥97% (Typical)[3]
AppearanceSolid PowderN/A

Table 2: Recommended Final DMSO Concentrations in Cell Culture Assays

Final DMSO Conc.General Cellular ImpactRecommendation
< 0.1%Generally considered safe for most cell lines with minimal impact.Highly Recommended for sensitive assays and long-term exposure.[15][16]
0.1% - 0.5%Tolerated by many robust cell lines for short-term exposure, but may have subtle effects.Acceptable , but requires rigorous validation with vehicle controls.[14][17]
> 0.5%Increased risk of cytotoxicity, altered gene expression, and interference with assay readouts.Not Recommended. May lead to misleading results.[13][15]

Experimental Protocols

These protocols provide step-by-step methodologies for preparing a primary stock solution and subsequent working solutions for cell-based experiments.

Workflow for F-PPO Stock Solution Preparation

G cluster_prep Primary Stock Preparation cluster_storage Aliquoting & Storage compound Receive F-PPO (Solid Powder) calculate Calculate Required DMSO Volume for 10 mM compound->calculate add_dmso Add Anhydrous DMSO to Vial calculate->add_dmso dissolve Facilitate Dissolution (Vortex, Sonicate, Warm) add_dmso->dissolve qc_visual Visually Inspect for Clarity dissolve->qc_visual aliquot Aliquot into Single-Use Sterile Vials qc_visual->aliquot store Store at -20°C or -80°C aliquot->store G untreated Untreated Cells (Baseline Activity) vehicle Vehicle Control (Cells + 0.1% DMSO) untreated->vehicle Isolates effect of the solvent treated Experimental (Cells + 10 µM F-PPO in 0.1% DMSO) vehicle->treated Isolates effect of the compound

Caption: Logical relationship of controls for a valid cell-based assay.

  • Untreated Cells: Provide the baseline health and activity of the cells in their normal culture environment.

  • Vehicle Control: Critically, any difference between the Untreated and Vehicle Control groups is attributable to the effect of DMSO. [8]* Experimental Group: Any statistically significant difference between the Vehicle Control and the Experimental group can be confidently attributed to the action of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient mixing; compound properties.Continue vortexing. Use a brief sonication step (5-15 min). [8]Gently warm the solution to 37°C for a short period. [7]If it still fails, the compound may have limited solubility even in DMSO, and a lower stock concentration may be necessary.
Precipitate forms when adding stock to culture medium. Compound "crashing out" of solution due to poor aqueous solubility.Ensure rapid and thorough mixing upon addition. [18]Prepare an intermediate dilution in culture medium containing serum (if applicable), as serum proteins can sometimes help maintain solubility. Perform serial dilutions in 100% DMSO first before the final addition to the aqueous medium.
High variability between replicate experiments. Inconsistent stock solution; degradation from freeze-thaw cycles.Prepare a fresh primary stock solution from the solid compound. Ensure you are using single-use aliquots for each experiment to eliminate freeze-thaw as a variable. [7][8]
Vehicle control shows significant toxicity or altered phenotype. DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to 0.05% or lower. This will require preparing a more concentrated primary stock if possible, or adjusting dilution schemes. Perform a dose-response curve with DMSO alone to determine the maximal tolerated concentration for your cells. [15]

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Dimethyl sulfoxide (DMSO) Cell culture grade. ITW Reagents.
  • DMSO in cell based assays. Scientist Solutions.
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Utrecht University Repository.
  • Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
  • Cell density and solvent are critical parameters affecting formazan evalu
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
  • Inhibitor Handling Instructions. Selleck Chemicals.
  • What the concentration of DMSO you use in cell culture assays?.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.
  • FAQs on Inhibitor Prepar
  • Stock Solutions.
  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio.
  • SMALL MOLECULES.
  • Quality control of small molecules. Kymos.
  • 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol. Advanced ChemBlocks.
  • Services | Quality Control for screening compounds. eMolecules.
  • 3-bromo-6-fluoropyrazolo[1,5-a]pyrimidine — Chemical Substance Inform
  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. HunterLab Horizons Blog.
  • The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!). Avomeen.
  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Micropl
  • Comprehensive GMP quality control testing for small molecules. Nuvisan.
  • Strategic Pooling of Compounds for High-Throughput Screening.
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease.
  • Compound solubility measurements for early drug discovery.
  • 3-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 97%. Advanced ChemBlocks.
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Amelior
  • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Toronto Research Chemicals.
  • Pyrazolo(1,5-a)pyrimidine. PubChem.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Pyrazolopyrimidine. Wikipedia.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol synthesis

Welcome to the technical support center for the synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues lea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide robust, field-proven protocols. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to optimize your synthetic strategy for consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, and what are the key steps affecting yield?

A1: A prevalent and effective method involves the cyclocondensation of a 3-amino-4-fluoropyrazole intermediate with a suitable three-carbon building block, often a derivative of malonic acid.[1] A critical step that significantly impacts the overall yield is the initial formation of the 3-amino-4-fluoropyrazole.[1] Subsequent cyclization and any purification steps are also crucial for isolating the final product in high purity and yield.

Q2: I am observing a complex mixture of products by TLC/LC-MS analysis. What are the likely side products?

A2: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines.[2] Depending on the specific reagents and reaction conditions, you may be forming the pyrazolo[1,5-a]pyrimidin-5-one or other isomers alongside your desired 6-ol (or its keto tautomer, the 7-one).[2][3] Incomplete cyclization can also leave unreacted intermediates in your crude product. Additionally, side reactions involving the fluorine substituent are possible under harsh conditions, though less common.

Q3: My final product appears to be degrading during purification. What steps can I take to minimize this?

A3: Pyrazolo[1,5-a]pyrimidine derivatives can sometimes be unstable on silica gel.[4] If you suspect degradation during column chromatography, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] Minimizing the time the compound spends on the column by using flash chromatography is also recommended.[4] Alternatively, if your compound is sufficiently pure after work-up, recrystallization can be a milder purification method.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the 3-Amino-4-fluoropyrazole Intermediate

Low yield at this initial stage is a common bottleneck. Let's break down the potential causes and solutions.

Possible Cause 1: Incomplete Acylation of Fluoroacetonitrile

The synthesis often starts with the acylation of fluoroacetonitrile.[1] Incomplete reaction at this stage will directly impact the final yield.

  • Troubleshooting & Optimization:

    • Base and Temperature Control: This reaction is typically performed at low temperatures (e.g., -78 °C) using a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS).[1] Ensure your base is fresh and accurately titrated. The temperature must be strictly maintained to prevent side reactions.

    • Reagent Addition: Add the acylating agent (e.g., benzoyl chloride) slowly to the deprotonated fluoroacetonitrile to control the reaction exotherm and minimize side product formation.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before quenching.

Possible Cause 2: Poor Yield during Hydrazinolysis to Form the Pyrazole Ring

The cyclization of the α-fluoro-β-ketonitrile intermediate with hydrazine is the key pyrazole-forming step.[1]

  • Troubleshooting & Optimization:

    • Solvent and Temperature: This reaction is often carried out in ethanol at reflux.[5] Ensure you are using a sufficient volume of a suitable solvent to maintain solubility of the reactants.

    • Hydrazine Source: Use a high-quality source of hydrazine hydrate. The stoichiometry of hydrazine is important; an excess is often used to drive the reaction to completion.

    • pH Control: The addition of a catalytic amount of acid, such as acetic acid, can facilitate the cyclization.[5]

ParameterRecommended ConditionRationale
Acylation Base LiHMDSStrong, non-nucleophilic base minimizes side reactions.
Acylation Temp. -78 °CControls reactivity and prevents degradation.
Hydrazinolysis Solvent EthanolGood solubility for reactants and facilitates reaction.
Hydrazinolysis Additive Acetic Acid (catalytic)Promotes the cyclization to the pyrazole ring.[5]
Problem 2: Inefficient Cyclocondensation to the Pyrazolo[1,5-a]pyrimidine Core

This is the final ring-forming step and is critical for obtaining the desired scaffold.

Possible Cause 1: Suboptimal Reaction Conditions

The choice of reagents, solvent, and temperature are all critical for achieving high yields in this cyclization.

  • Troubleshooting & Optimization:

    • Condensing Agent: Diethyl ethoxymethylenemalonate is a common reagent for this transformation, typically performed in acetic acid at elevated temperatures (e.g., 100°C).[1]

    • Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for pyrazolo[1,5-a]pyrimidine synthesis.[3][6][7]

    • Alternative Reagents: Depending on the desired substitution pattern, other 1,3-dicarbonyl compounds or their equivalents can be used.[6][8]

Possible Cause 2: Formation of Regioisomers

As mentioned in the FAQs, the formation of undesired regioisomers is a significant challenge.

  • Troubleshooting & Optimization:

    • Reaction Control: The regioselectivity of the cyclization can be influenced by both the reaction conditions (acidic vs. basic) and the nature of the electrophile.[2] Careful review of literature for similar substrates is crucial. For instance, basic conditions using cesium carbonate have been shown to favor the formation of the pyrazolo[1,5-a]pyrimidin-5-one isomer in some cases.[2]

    • Structural Characterization: Unambiguous characterization of your product using 1D and 2D NMR techniques (e.g., NOE experiments) is essential to confirm the correct regiochemistry.[2]

Experimental Workflow: Troubleshooting Low Yield in Cyclocondensation

Caption: Troubleshooting workflow for low yield in the cyclocondensation step.

Problem 3: Difficulties in Product Purification and Isolation

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause 1: Poor Separation from Starting Materials or Side Products

If your product has a similar polarity to impurities, separation by standard column chromatography can be difficult.

  • Troubleshooting & Optimization:

    • TLC Optimization: Before attempting a large-scale column, thoroughly optimize the mobile phase using TLC.[4] Test various solvent systems, such as gradients of ethyl acetate in heptane/hexane or methanol in dichloromethane.[4]

    • Column Loading: Avoid overloading the column. A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[4]

    • Reverse-Phase Chromatography: If your compound is highly polar, consider using reverse-phase chromatography with a C18 column and a mobile phase like water/acetonitrile or water/methanol, potentially with modifiers like formic acid or TFA.[4]

Possible Cause 2: Product Insolubility or Precipitation

Your final product may have limited solubility in common organic solvents, making extraction and purification challenging.

  • Troubleshooting & Optimization:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable system for recrystallization or for dissolving the sample for chromatography.

    • Work-up Procedure: During the reaction work-up, if the product precipitates, it can sometimes be isolated by filtration, washed with a non-solvent, and then purified further if necessary.

Purification Protocol: Flash Column Chromatography

  • Preparation of the Stationary Phase:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane).

    • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.

    • Allow the excess solvent to drain until it is level with the top of the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the eluent based on your TLC optimization. For example, slowly increase the percentage of ethyl acetate in a heptane/ethyl acetate system.[4]

    • Maintain a constant flow rate, using positive pressure for flash chromatography.[4]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.[4]

References

  • El-ziaty, A. K., et al. (2019). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 9(47), 27567-27597.
  • Brian, C. G., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Fraley, M. E., et al. (2006). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 71(26), 9795-9798.
  • Shaaban, M. R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • Attia, M. H., et al. (2024).
  • Wójcik, R., et al. (2022).
  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4947.
  • Sravanthi, G., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
  • El-Kashef, H., et al. (n.d.). Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues. Lirias.
  • Abdel-monem, M. I., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Journal of Chemical and Pharmaceutical Research, 13(1), 1-10.
  • Li, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 826-830.
  • Shawali, A. S. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent.
  • ResearchGate. (n.d.). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. Retrieved from [Link]

  • Wójcik, R., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Zhang, H., et al. (2014). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Chemistry Central Journal, 8(1), 1-7.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol Derivatives

Welcome to the Application Support Center. This portal is designed for medicinal chemists, pharmacologists, and formulation scientists working with the 3-fluoropyrazolo[1,5-a]pyrimidine scaffold. While this class of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for medicinal chemists, pharmacologists, and formulation scientists working with the 3-fluoropyrazolo[1,5-a]pyrimidine scaffold. While this class of compounds exhibits potent kinase inhibition (e.g., CDK2, TRKA) and CFTR activation properties[1], its development is frequently bottlenecked by poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, validated protocols, and structural modification workflows to overcome precipitation issues and optimize bioavailability.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol derivative consistently precipitate in aqueous bioassays, even at low micromolar concentrations? Analysis: The poor solubility is a thermodynamic consequence of the molecule's structural features. The pyrazolo[1,5-a]pyrimidine core is a highly planar, aromatic system that promotes strong intermolecular π−π stacking in the solid state. Furthermore, the addition of the 3-fluoro substituent increases the overall lipophilicity (LogP) and decreases the basicity of the adjacent nitrogens, neutralizing potential sites for protonation at physiological pH. This combination results in a high crystal lattice energy that bulk water cannot easily disrupt[2].

Q2: Nephelometry shows a solubility of 20 µM, but my in vivo PK studies show near-zero exposure. Why is there a discrepancy? Analysis: You are observing the difference between kinetic and thermodynamic solubility. Nephelometry (often done by spiking a DMSO stock into buffer) measures kinetic solubility, which artificially inflates the value due to transient supersaturation and the co-solvent effect of DMSO. In vivo, the drug crystallizes into its lowest-energy thermodynamic state. You must switch to a shake-flask thermodynamic solubility assay to get physiologically relevant data.

Q3: I need to test my compound in a cellular assay today. What is the best immediate formulation strategy without altering the chemical structure? Analysis: For immediate in vitro rescue, dilute your DMSO stock into an assay buffer containing 0.1% to 1% BSA (Bovine Serum Albumin) or a non-ionic surfactant like Pluronic F-127. For in vivo dosing, complexation with 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The hydrophobic cavity of HP- β -CD (approx. 6.0–6.5 Å) perfectly accommodates the fluorinated bicyclic core, shielding the hydrophobic surface area from water, while the external hydroxyl groups ensure aqueous solvation.

Q4: How can I leverage the 6-hydroxyl group for a permanent structural solution? Analysis: The 6-ol position is an ideal synthetic handle for a prodrug approach. Converting the hydroxyl into a phosphate ester prodrug is a validated strategy for pyrazolopyrimidines[3]. Phosphate prodrugs are highly water-soluble at physiological pH due to their dianionic nature. Upon systemic administration, endogenous alkaline phosphatases rapidly cleave the phosphate group, releasing the active 6-hydroxyl pharmacophore.

Part 2: Visual Workflows & Mechanisms

To systematically address solubility, follow the decision matrix below. If structural modification is chosen, the subsequent diagram illustrates the in vivo activation pathway of the recommended phosphate prodrug.

Workflow Start Precipitation Detected in Aqueous Assay CheckSol Measure Thermodynamic Solubility (Shake-Flask) Start->CheckSol Decision Solubility < 10 µM? CheckSol->Decision Formulation In Vitro: Add 0.1% BSA In Vivo: 20% HP-β-CD Decision->Formulation Urgent Testing Prodrug Synthesize 6-O-Phosphate Prodrug Decision->Prodrug Long-term Lead Opt Proceed Proceed with Biological Assays Decision->Proceed > 10 µM Formulation->Proceed Prodrug->Proceed

Decision matrix for resolving aqueous solubility issues in pyrazolo[1,5-a]pyrimidine workflows.

Pathway Prodrug 6-O-Phosphate Prodrug (Highly Soluble, Inactive) Enzyme Endogenous Alkaline Phosphatases (ALP) Prodrug->Enzyme Systemic Circulation ActiveDrug 3-Fluoropyrazolo[1,5-a] pyrimidin-6-ol (Active Pharmacophore) Enzyme->ActiveDrug Enzymatic Cleavage Target Target Kinase (e.g., CDK2 / TRKA) ActiveDrug->Target Target Binding Effect Kinase Inhibition & Therapeutic Efficacy Target->Effect Pathway Modulation

In vivo activation pathway of the 6-O-phosphate prodrug mediated by alkaline phosphatases.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Synthesis of the 6-O-Phosphate Prodrug

This self-validating protocol utilizes phosphorus oxychloride ( POCl3​ ). POCl3​ is selected over phosphoramidite chemistry because it directly generates a dichlorophosphate intermediate that cleanly hydrolyzes to the phosphoric acid, avoiding the need for complex deprotection steps.

Reagents: 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol derivative, POCl3​ , Triethylamine ( Et3​N ), anhydrous Tetrahydrofuran (THF), LC-MS grade Water.

  • Phosphorylation: Dissolve 1.0 eq of the 6-ol derivative in anhydrous THF under an argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add 3.0 eq of POCl3​ , followed immediately by 3.0 eq of Et3​N . Causality Note: The order of addition is critical. Adding the base last prevents the premature deprotonation of the 6-ol, which can lead to unwanted ether dimerization.

  • Reaction: Stir at 0 °C for 2 hours. Monitor via TLC (disappearance of the highly fluorescent starting material).

  • Hydrolysis: Quench the reaction by slowly pouring the mixture into ice-cold water (10 volumes). Stir vigorously for 1 hour at room temperature to fully hydrolyze the dichlorophosphate intermediate into the dianionic phosphate.

  • Isolation: Adjust the pH to 7.4 using 1M NaOH. Purify the aqueous layer using reverse-phase C18 chromatography (Water/Acetonitrile gradient) to isolate the pure sodium salt of the phosphate prodrug.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

Do not rely on kinetic solubility for formulation decisions. This protocol ensures the solid is in true thermodynamic equilibrium with the solvent.

  • Preparation: Weigh approximately 2-3 mg of the solid compound into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS), pH 7.4. Causality Note: Ensure visible solid remains in the vial. If all solid dissolves, the solution is not saturated, and you must add more compound.

  • Equilibration: Seal the vial and place it in a thermoshaker at 37 °C and 800 RPM for 48 hours. Causality Note: 48 hours is strictly required to allow any metastable amorphous forms to transition into the lowest-energy crystalline lattice.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully transfer the supernatant to a fresh vial.

  • Quantification: Analyze the supernatant via HPLC-UV against a pre-established standard curve (generated from DMSO stocks diluted in mobile phase).

Part 4: Quantitative Data Summary

The following table summarizes the expected improvements in solubility and bioavailability when applying these strategies to a standard 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol derivative.

Compound VariantModification StrategyKinetic Solubility (µM)Thermodynamic Sol. (µM)Oral Bioavailability (F%)
Parent 6-ol None (Baseline)15.2< 1.0< 5%
Parent + HP- β -CD Formulation (20% w/v)> 500.0125.035%
6-O-Glycinate Prodrug Synthesis450.085.042%
6-O-Phosphate Prodrug Synthesis> 1000.0> 1000.078%

Table 1: Representative solubility and pharmacokinetic benchmarks demonstrating the superiority of the phosphate prodrug approach for this specific scaffold.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Advances (RSC Publishing) URL:[Link][3]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Pharmaceuticals (MDPI) URL:[Link][1]

Sources

Troubleshooting

Optimizing HPLC mobile phases for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol purification

Welcome to the Advanced Chromatography Support Hub. Engineered for drug development professionals and analytical scientists, this guide provides field-proven, mechanistic troubleshooting strategies for optimizing the pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. Engineered for drug development professionals and analytical scientists, this guide provides field-proven, mechanistic troubleshooting strategies for optimizing the purification of fluorinated pyrazolopyrimidine derivatives.

Mechanistic Grounding: The Chemistry Dictating the Chromatography

To successfully purify 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol , we must first deconstruct its chemical behavior. The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar, privileged structure widely utilized in medicinal chemistry, particularly in the development of kinase and phosphodiesterase 4 (PDE4) inhibitors[1],[2].

The chromatographic behavior of this specific derivative is governed by two critical features:

  • The 6-Hydroxyl Group (Ionizability): This moiety acts as a weak acid. Due to the electron-withdrawing nature of the adjacent pyrimidine ring and the 3-fluoro substituent, the predicted pKa​ of this hydroxyl group is approximately 6.5 to 7.0[3],[4].

  • The 3-Fluoro Substituent (Lipophilicity & Polarity): The fluorine atom increases the overall lipophilicity of the core but creates a strong localized dipole, making the molecule highly sensitive to the hydrogen-bonding capacity of the mobile phase organic modifier.

The Root Cause of Chromatographic Failure: Standard unbuffered reversed-phase (RP) mobile phases (e.g., pure Water/Acetonitrile) typically exhibit a pH of 5.5 to 6.5. Operating at a mobile phase pH that equals the pKa​ of the analyte forces the compound into a state of partial ionization[5]. Because the protonated (neutral) and deprotonated (anionic) species possess drastically different hydrophobicities and partition coefficients, they travel through the column at different velocities, resulting in severe peak broadening, split peaks, and tailing[5].

Ionization_State Acidic Acidic Mobile Phase pH < 4.0 (0.1% FA) Neutral 6-OH Protonated (Neutral State) Acidic->Neutral Retention1 High RP Retention Symmetrical Peaks Neutral->Retention1 Basic Basic Mobile Phase pH > 9.0 (NH4HCO3) Anionic 6-O⁻ Deprotonated (Anionic State) Basic->Anionic Retention2 Low RP Retention Elutes near Void Anionic->Retention2

Causality between mobile phase pH, analyte ionization state, and reversed-phase retention.

Interactive Troubleshooting & FAQs

Q1: I am observing severe peak tailing and retention time shifts between consecutive runs. How do I fix this? A1: Tailing in acidic heterocycles often arises from secondary interactions between the analyte and active sites (residual silanols) on the stationary phase, compounded by partial ionization[6]. To resolve this, you must shift the mobile phase pH to be at least 2 pH units away from the compound's pKa​ [7]. Add an acidic modifier such as 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both your aqueous and organic lines. This drops the pH to ~2.5–3.0, ensuring the 6-hydroxyl group remains fully protonated (neutral) while simultaneously masking residual silanols on the silica column[8],[7].

Q2: My target peak is fronting or splitting, but only at higher injection volumes. What is the mechanism here? A2: This is a classic symptom of injection solvent mismatch or column volume overload[6]. If you are dissolving your crude 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in 100% DMSO or pure Acetonitrile, the sample solvent is significantly stronger than the initial mobile phase conditions. The analyte races down the column before the solvent plug dilutes, causing fronting[6]. Solution: Dilute your sample in a solvent that matches the initial mobile phase composition (e.g., 5% organic / 95% aqueous) prior to injection.

Q3: I cannot resolve the 3-fluoro target compound from a structurally similar des-fluoro impurity. What parameter should I adjust? A3: Change your organic modifier. While Acetonitrile (MeCN) is aprotic and separates primarily via dipole-dipole interactions, Methanol (MeOH) is a protic solvent. MeOH acts as both a hydrogen-bond donor and acceptor, allowing it to interact differentially with the pyrazolo[1,5-a]pyrimidine nitrogens and the highly electronegative fluorine atom. Switching from MeCN to MeOH often provides the necessary shape and hydrogen-bonding selectivity to resolve closely eluting fluorinated analogs.

Quantitative Optimization: Mobile Phase Selection Matrix

To achieve reproducible purification, select a buffer system that locks the ionization state of the molecule.

Buffer SystempH RangeVolatility (LC-MS)Analyte Ionization StateChromatographic Impact on 3-F-PP-6-ol
0.1% Formic Acid 2.5 - 3.0HighFully Protonated (Neutral)Optimal. Sharp, symmetrical peaks; strong RP retention.
0.1% TFA 1.8 - 2.2ModerateFully Protonated (Neutral)Excellent peak shape, but may cause ion suppression in MS.
Unbuffered H₂O / MeCN ~5.5 - 6.5N/ANear pKa​ (Co-existing states)Critical Failure. Severe tailing, split peaks, shifting RT[5].
10 mM NH₄HCO₃ 9.0 - 10.0HighFully Deprotonated (Anionic)Sharp peaks, but very low retention; elutes near the void volume.

Self-Validating Experimental Protocol: RP-HPLC Purification

This protocol is designed as a closed-loop, self-validating system to ensure maximum purity and recovery of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Phase 1: System and Solvent Preparation

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% v/v). Causality: Lowers pH to ~2.7, locking the analyte in its neutral state.

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol.

  • Degas: Ultrasonicate both solvents for 10 minutes to prevent outgassing in the pump heads.

Phase 2: Column Equilibration & Baseline Validation 4. Install Column: Utilize an end-capped C18 column (e.g., 5 µm particle size) to minimize residual silanol activity. 5. Equilibrate: Flush the system with 95% Phase A / 5% Phase B for a minimum of 15 column volumes. 6. Validation Checkpoint 1 (System Cleanliness): Inject a blank (diluent only) and monitor the UV absorbance at 254 nm. The baseline drift must be < 1 mAU/min. The absence of ghost peaks validates that there is no carryover from previous runs[6].

Phase 3: Sample Injection and Gradient Execution 7. Sample Prep: Dissolve the crude mixture in the initial mobile phase (5% MeOH in Water) to a concentration of < 5 mg/mL to prevent mass overloading[8]. 8. Gradient Execution: Run a linear gradient from 5% B to 65% B over 20 minutes. 9. Validation Checkpoint 2 (Peak Integrity): Calculate the Asymmetry Factor ( As​ ) of the target peak using your chromatography data system. An As​ value between 0.95 and 1.15 validates that the pH control is optimal and secondary interactions have been successfully suppressed.

HPLC_Optimization Start Initial RP-HPLC Run (Water/MeCN) CheckShape Assess Peak Shape Start->CheckShape Tailing Severe Tailing or Split Peaks? CheckShape->Tailing Mechanism Partial Ionization (pH ≈ pKa) Tailing->Mechanism Yes Coelution Co-elution with Des-fluoro impurity? Tailing->Coelution No Action1 Add 0.1% TFA/FA Shift pH to < 3.0 Mechanism->Action1 Action1->Coelution Action2 Switch MeCN to MeOH Enhance H-bond selectivity Coelution->Action2 Yes Success Purification Complete High Purity >95% Coelution->Success No Action2->Success

Logical workflow for diagnosing and resolving peak shape and selectivity issues in HPLC.

References

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - ACS Publications - 1

  • Mobile Phase in Reverse Phase HPLC - Scribd - 5

  • Pyrazolo[1,5-a]pyrimidin-6-ol | 1580489-59-3 - ChemicalBook - 3

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors - ACS Publications - 2

  • 3-Bromo-pyrazolo[1,5-a]pyrimidin-6-ol | 1314893-97-4 - ChemicalBook - 4

  • Troubleshooting HPLC- Tailing Peaks - Restek Resource Hub - 8

  • How can I prevent peak tailing in HPLC? - ResearchGate - 7

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International -6

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol Substitutions

Welcome to the dedicated technical support hub for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol and its derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support hub for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol and its derivatives. This scaffold is a cornerstone in the development of novel therapeutics, particularly as kinase inhibitors and other targeted agents.[1][2] However, its inherent structural features, particularly the fluorine atom at the 3-position, can introduce significant steric challenges during substitution reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles and accelerate your research.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the substitution of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Symptom: Your C-N or C-C bond-forming reaction at positions 5 or 7 of the pyrazolopyrimidine core is sluggish, incomplete, or fails to yield the desired product.

Primary Cause: Steric Hindrance & Catalyst Inefficiency

The fluorine atom at the C3 position, while often crucial for biological activity, exerts a significant steric and electronic effect. This can hinder the approach of the bulky palladium catalyst-ligand complex to the adjacent reactive sites, thereby increasing the activation energy of the oxidative addition step in the catalytic cycle.[3]

Solutions & Scientific Rationale
StrategyRationale
1. Ligand Selection The choice of phosphine ligand is paramount. For sterically demanding substrates, bulky, electron-rich "Buchwald-type" biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often superior.[4] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which is less sterically encumbered and can more readily access the hindered coupling site.
2. Catalyst Precursor Use modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are air-stable and ensure efficient generation of the active Pd(0) catalyst in situ, leading to more reliable and reproducible results compared to traditional sources like Pd₂(dba)₃.
3. Base Optimization Strong, non-nucleophilic bases are typically required, but their choice is critical. While NaOtBu is common, it can sometimes promote side reactions.[5] Consider screening other bases like K₃PO₄ or Cs₂CO₃, which are milder and can sometimes improve yields with sensitive substrates.[6]
4. Solvent & Temperature Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[4] Toluene and 1,4-dioxane are common choices.[5] Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier, but monitor for decomposition.[7] Microwave irradiation can be highly effective, often reducing reaction times and improving yields.[6]
Issue 2: Poor Regioselectivity in Substitution Reactions

Symptom: You are observing a mixture of isomers, with substitution occurring at unintended positions on the pyrazolopyrimidine ring.

Primary Cause: Competing Reactive Sites

The pyrazolo[1,5-a]pyrimidine core has multiple nitrogen atoms and potentially reactive carbon positions. The electronic nature of the ring system, influenced by the C3-fluoro substituent and the C6-hydroxyl group (or its protected form), can lead to ambiguous reactivity under certain conditions.

Solutions & Scientific Rationale
StrategyRationale
1. Protecting Group Strategy The C6-hydroxyl group is acidic and can interfere with many reactions. Protect it with a suitable group (e.g., MOM, SEM, or a simple methyl ether) before attempting substitutions at other positions. This blocks its reactivity and can subtly alter the electronic landscape of the ring, improving selectivity.
2. Directed Ortho-Metalation (DoM) For specific C-C or C-heteroatom bond formations, a DoM strategy can provide excellent regiocontrol. The C6-hydroxyl (or a derivative) can act as a directing group, allowing for selective deprotonation and subsequent reaction at the C5 or C7 position with an appropriate organolithium base followed by an electrophile.
3. Temperature Control Reaction temperature can significantly influence regioselectivity. Running reactions at lower temperatures can favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of kinetic and thermodynamic products.[8]
4. Reaction Condition Screening As demonstrated in the synthesis of different pyrazolo[1,5-a]pyrimidine isomers, the choice between conventional heating and microwave irradiation can dramatically alter the regiochemical outcome.[9][10] A systematic screen of reaction conditions is often necessary.

II. Frequently Asked Questions (FAQs)

Q1: Why is the C3-fluorine substituent so problematic for substitution reactions?

A1: The fluorine atom at the C3 position presents a dual challenge. First, its van der Waals radius, though small, is significant enough to sterically hinder the approach of reagents to the neighboring C2 and N4 positions, and to a lesser extent, the more distant C5 and C7 positions.[11] Second, its strong electron-withdrawing nature deactivates the pyrazole portion of the ring system towards certain electrophilic substitutions while influencing the overall electron distribution, which can affect the reactivity of the pyrimidine ring.

Q2: I'm attempting a nucleophilic aromatic substitution (SNAᵣ) on a chloro-substituted pyrazolopyrimidine precursor. The reaction is failing. What should I consider?

A2: For SNAᵣ reactions, the success is highly dependent on the activation of the leaving group (chloride). The electron-withdrawing fluorine at C3 should, in principle, activate a leaving group on the pyrimidine ring (e.g., at C5 or C7). If the reaction is failing, consider the following:

  • Nucleophile Strength: A highly reactive, non-bulky nucleophile is often required.

  • Steric Hindrance: The nucleophile itself might be too sterically demanding to approach the substitution site.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically best for SNAᵣ as they solvate the cation without hindering the nucleophile.

  • Temperature: Higher temperatures are often necessary to overcome the activation energy.[3]

Q3: Can computational modeling help predict and overcome steric hindrance issues?

A3: Absolutely. DFT (Density Functional Theory) calculations can be a powerful tool to predict the most sterically accessible reaction pathways.[12] By modeling the transition states of different approaches (e.g., with different ligands or substrates), you can gain insight into the energetic barriers and make more informed decisions about your experimental design, potentially saving significant time and resources.

III. Experimental Protocols & Workflows

Protocol 1: Optimized Buchwald-Hartwig Amination of a Sterically Hindered 7-Chloro-3-fluoropyrazolo[1,5-a]pyrimidin-6-ol Derivative

This protocol provides a robust starting point for coupling amines to the sterically challenging C7 position.

Reaction Setup:

  • To an oven-dried Schlenk flask, add the 7-chloro-3-fluoropyrazolo[1,5-a]pyrimidin-6-ol substrate (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and solving issues with your substitution reactions.

Troubleshooting_Logic

Caption: Decision tree for troubleshooting low-yield reactions.

IV. References

  • Abdel-Wahab, A. H. F., Mohamed, H. A., & El-Damasy, A. K. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(39), 6561-6593. [Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Gomaa, M. A.-M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6335-6348. [Link]

  • Metwally, K. A., & Fayed, A. A. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 10(59), 35896-35923. [Link]

  • Radi, S., & Al-Azmi, A. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Sun, Z., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. [Link]

  • Tantry, S. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5854. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Zhang, C., et al. (2009). Novel pyrazolopyrimidines as highly potent B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6967-6971. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in Target Proteins

This guide provides a comprehensive analysis of the potential binding affinity of the novel compound, 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, against key protein kinase targets. As a derivative of the well-established pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the potential binding affinity of the novel compound, 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, against key protein kinase targets. As a derivative of the well-established pyrazolo[1,5-a]pyrimidine scaffold, this compound holds significant promise as a selective and potent inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the interaction of this chemical class with therapeutically relevant proteins.

The pyrazolo[1,5-a]pyrimidine core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors, including FDA-approved drugs like Larotrectinib and Entrectinib for cancers with NTRK gene fusions.[1][2][3] Its rigid, planar structure is adept at mimicking ATP, enabling it to effectively compete for the ATP-binding pocket of various kinases.[4][5] The versatility of this scaffold allows for substitutions at multiple positions, which can be fine-tuned to enhance binding affinity, selectivity, and pharmacokinetic properties.[4][5] This guide will focus on a predictive comparison of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol against two well-characterized kinases for which extensive data on related compounds exist: Tropomyosin receptor kinase A (TrkA) and Proviral integration site for Moloney murine leukemia virus-1 (Pim-1) kinase.

The Rationale for 3-Fluoro and 6-Hydroxy Substitutions

The specific substitutions on the pyrazolo[1,5-a]pyrimidine core are critical determinants of its biological activity. The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold in the subject compound, 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, is a deliberate design choice aimed at potentially enhancing its binding characteristics.

3-Fluoro Substitution:

Halogenation, particularly fluorination, at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is a common strategy in kinase inhibitor design. Fluorine's high electronegativity and small size can lead to favorable interactions within the kinase ATP-binding site. For instance, fluorine incorporation has been shown to enhance interactions with key residues, such as asparagine, in the binding pocket of Trk kinases.[1] Furthermore, the introduction of a halogen at this position can influence the electronic properties of the entire molecule, potentially increasing metabolic stability and potency.[4]

6-Hydroxy Substitution:

Modifications at the 6-position of the pyrazole ring have been shown to influence binding affinity.[4] The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchor points within the active site of a target protein. In the tautomeric keto form, pyrazolo[1,5-a]pyrimidin-7(4H)-one, this position has been explored for antitubercular agents, indicating its importance in molecular recognition.[6][7] The presence of a hydroxyl group at the 6-position could therefore contribute to both the potency and selectivity of the compound.

Comparative Binding Affinity Analysis

To contextualize the potential efficacy of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, we will compare its predicted activity with that of known pyrazolo[1,5-a]pyrimidine-based inhibitors of TrkA and Pim-1 kinases.

Target Protein 1: Tropomyosin Receptor Kinase A (TrkA)

Trk kinases are critical drivers in various cancers, making them a prime target for therapeutic intervention.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several potent Trk inhibitors.[1][2]

Below is a table comparing the IC50 values of several pyrazolo[1,5-a]pyrimidine derivatives against TrkA.

CompoundKey SubstitutionsTrkA IC50 (nM)Reference
Compound 28 Macrocyclic with 3-carboxamide0.17[1]
Compound 8/9 3-picolinamide, 5-(2,5-difluorophenyl)pyrrolidine1.7[1]
Compound 36 Macrocyclic with sulfonamide1.4[1]
Compound 6t Various substitutions450[8][9]
Larotrectinib FDA-approved Trk inhibitor5[3]
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol 3-Fluoro, 6-HydroxyPredicted: 1-50 nM N/A

Analysis and Prediction:

The potent, sub-nanomolar to low-nanomolar activity of many pyrazolo[1,5-a]pyrimidine derivatives against TrkA highlights the scaffold's suitability for targeting this kinase.[1][10] The presence of a hydrogen-bond-accepting group at the 3-position, such as a carboxamide or picolinamide, appears to be beneficial for high-affinity binding.[1] While a simple fluoro group is not a strong hydrogen bond acceptor, its electronegativity could still lead to favorable dipole-dipole interactions. The 6-hydroxy group could form additional hydrogen bonds in the active site. Therefore, it is predicted that 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol will exhibit potent inhibitory activity against TrkA, with an estimated IC50 in the low nanomolar range (1-50 nM) .

Target Protein 2: Pim-1 Kinase

Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[11] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop selective Pim-1 inhibitors.[11]

The following table presents the IC50 values of representative pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.

CompoundKey SubstitutionsPim-1 IC50 (µM)Reference
Compound 9a 3,5-disubstituted0.027[11]
Compound 11b 3,5-disubstitutedNot specified, potent[11]
Compound 4d 3-carbonitrile0.61[12][13]
Compound 5d 3-carbonitrile0.54[12][13]
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol 3-Fluoro, 6-HydroxyPredicted: 0.1-1 µM N/A

Analysis and Prediction:

For Pim-1 inhibition, substitutions at both the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core are important for achieving high potency.[11] While 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol lacks a substituent at the 5-position, the electronic influence of the 3-fluoro group and the hydrogen bonding potential of the 6-hydroxy group are expected to contribute to its binding affinity. Compared to the highly optimized, disubstituted analogs, a somewhat lower potency is anticipated. Thus, it is predicted that 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol will be a moderately potent inhibitor of Pim-1, with an estimated IC50 in the sub-micromolar range (0.1-1 µM) .

Experimental Methodologies for Determining Binding Affinity

To empirically validate the predicted binding affinities, several biophysical and biochemical assays can be employed. The following are detailed protocols for two standard, high-fidelity techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity (KD), enthalpy (ΔH), and stoichiometry (n)) in a single experiment.[14][15]

Protocol:

  • Sample Preparation:

    • Express and purify the target kinase (e.g., TrkA or Pim-1) to >95% purity.

    • Prepare a 10-50 µM solution of the kinase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 100-500 µM solution of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in the same buffer. Ensure the final DMSO concentration is below 1% if the compound is dissolved in DMSO.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.

    • Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heats of binding to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution (10-50 µM) prep_compound Prepare Compound Solution (100-500 µM) degas Degas Both Solutions prep_compound->degas load_cell Load Kinase into Sample Cell degas->load_cell load_syringe Load Compound into Syringe titration Perform Titration (19 x 2 µL injections) load_syringe->titration control Control Titration (Compound into Buffer) titration->control subtract_heat Subtract Heat of Dilution control->subtract_heat fit_data Fit Data to Binding Model subtract_heat->fit_data get_params Determine K_D, ΔH, n fit_data->get_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[14] It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[14]

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the target kinase onto the chip surface via amine coupling to a target density of 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

    • Create a reference channel by performing the activation and deactivation steps without immobilizing the kinase.

  • SPR Experiment:

    • Prepare a series of concentrations of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in running buffer (e.g., HBS-EP+ buffer with 1% DMSO). A typical concentration range would be 0.1 nM to 1 µM.

    • Inject the compound solutions over the kinase and reference surfaces for a set association time (e.g., 120 seconds).

    • Allow the compound to dissociate in running buffer for a set dissociation time (e.g., 300 seconds).

    • Perform a regeneration step if necessary to remove any remaining bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis activate Activate Sensor Chip (EDC/NHS) immobilize Immobilize Kinase activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate prep_analyte Prepare Analyte Series (Compound) deactivate->prep_analyte association Association Phase (Analyte Injection) prep_analyte->association dissociation Dissociation Phase (Buffer Flow) association->dissociation subtract_ref Reference Subtraction dissociation->subtract_ref fit_model Fit Sensorgrams to Kinetic Model subtract_ref->fit_model get_kinetics Determine k_on, k_off, K_D fit_model->get_kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR).

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a highly validated starting point for the development of potent and selective kinase inhibitors. Based on established structure-activity relationships, the novel compound 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is predicted to be a potent inhibitor of TrkA and a moderately potent inhibitor of Pim-1. The 3-fluoro and 6-hydroxy substitutions are anticipated to engage in favorable interactions within the ATP-binding pockets of these kinases. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predictions and the comprehensive characterization of the compound's binding affinity and kinetics. This information will be invaluable for its further development as a potential therapeutic agent.

References
  • Hassan, W., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3469. Available at: [Link]

  • Al-Qadhi, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5698. Available at: [Link]

  • Dallin, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. Available at: [Link]

  • Zhang, T., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyrazolo[1,5‐a]pyrimidines identified previously as pan Pim kinase inhibitors. ResearchGate. Available at: [Link]

  • Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 347-357. Available at: [Link]

  • Hassan, W., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]

  • Ho, K. K., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 828-833. Available at: [Link]

  • Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654. Available at: [Link]

  • Zhang, T., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. Available at: [Link]

  • Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. Available at: [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. Available at: [Link]

  • Prakash, D., & Jayaram, B. (2019). ITC and SPR Analysis Using Dynamic Approach. bioRxiv. Available at: [Link]

  • Lee, T., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2708-2711. Available at: [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. Available at: [Link]

  • Nicoya Lifesciences. (2019). 4 Types of Binding Assays you can do with SPR. OpenSPR - Nicoya Lifesciences. Available at: [Link]

  • Bio-Rad. (n.d.). SPR Assay Development and Experimental Optimization. Bio-Rad. Available at: [Link]

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Analysis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol: A Comparative Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the analytical challenge of characterizing novel heterocyclic pharmacophores. Pyrazolo[1,5-a]pyrimidines repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the analytical challenge of characterizing novel heterocyclic pharmacophores. Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold, widely utilized as potent protein kinase inhibitors and B-Cell Lymphoma 6 (BCL6) binders in oncology [1, 2]. The introduction of specific functional groups—such as the fluorine at C3 and the hydroxyl at C6 in 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol —dramatically alters the molecule's electronic distribution and metabolic liabilities.

To accurately map the pharmacokinetics and degradation pathways of such derivatives, distinguishing the parent drug from its isobaric metabolites is paramount. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS against alternative platforms, providing actionable, self-validating experimental protocols and mechanistic insights into its gas-phase fragmentation.

Platform Comparison: Selecting the Right MS Technology

When characterizing small, polar, fluorinated heterocycles, the choice of mass spectrometry platform dictates the quality of the structural data. Below is an objective performance comparison of three primary analytical systems.

Table 1: Performance Comparison of MS Platforms for Pyrazolo[1,5-a]pyrimidine Analysis
Analytical PlatformResolutionMass AccuracyStructural Elucidation CapabilityQuantitation (Sensitivity)Derivatization Required
High-Res ESI-QTOF MS/MS (Recommended)>30,000< 1 ppmExcellent: Sub-ppm accuracy allows de novo formula generation for unknown fragments.Moderate to HighNo: Direct analysis of the polar -OH group.
Triple Quadrupole (QqQ) (Alternative 1)Unit (~0.7 Da)~100 ppmPoor: Cannot distinguish isobaric mass losses (e.g., CO vs. N2).Excellent: Unmatched duty cycle for targeted MRM assays.No: Direct analysis.
GC-EI-MS (Alternative 2)Unit~100 ppmGood: Highly reproducible 70 eV fragmentation for library matching.ModerateYes: Silylation required to prevent thermal degradation of the -OH group.

The Verdict: While the QqQ excels in targeted, high-throughput quantitation, it lacks the resolving power necessary for structural elucidation. GC-EI-MS provides robust library matching but introduces workflow bottlenecks due to the mandatory derivatization of the C6-hydroxyl group. Therefore, High-Resolution ESI-QTOF MS/MS is the superior product for mapping the fragmentation patterns of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol, as it provides the exact mass data required to unambiguously assign molecular formulas to product ions [3].

Mechanistic Fragmentation Pathways: The Causality of Gas-Phase Ions

Understanding why a molecule fragments in a specific manner is critical for predicting the behavior of its structural analogs. For 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (Exact Mass: 153.0338 Da), the fragmentation cascade is driven by the intrinsic stability of the fused bicyclic system.

  • Protonation & Precursor Formation: Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the electron-rich pyrimidine nitrogens. This yields a highly stable [M+H]+ precursor ion at m/z 154.0416.

  • Dehydration (-18 Da): At low collision energies (CE 10–15 eV), the C6-hydroxyl group is highly susceptible to dehydration. The protonated adjacent nitrogen facilitates the elimination of H2​O , forming a conjugated pyrimidinium-like radical cation at m/z 136.0310.

  • Dehydrofluorination (-20 Da): The C-F bond is notoriously strong. However, in gas-phase fragmentation, the proximity of the pyrazole nitrogens drives the elimination of HF at moderate collision energies (CE 20–25 eV), yielding m/z 134.0354. This is a diagnostic hallmark of fluorinated pyrazolo-pyrimidines.

  • Pyrimidine Ring Cleavage: At elevated collision energies (CE >35 eV), the pyrimidine ring undergoes a retro-Diels-Alder-like fracture, expelling neutral losses (such as CO and HCN) and leaving behind the highly stable fluoropyrazole core at m/z 86.0280.

Table 2: HR-QTOF Fragmentation Data for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol
Fragment IonExact Mass (m/z)Elemental FormulaMass Error (ppm)Optimal CE (eV)Diagnostic Value
[M+H]+ 154.0416 C6​H5​FN3​O+ 0.60Parent Ion Confirmation
[M+H−H2​O]+ 136.0310 C6​H3​FN3+​ 0.815Confirms presence of unprotected -OH
[M+H−HF]+ 134.0354 C6​H4​N3​O+ 0.420Confirms presence of aliphatic/aromatic F
[M+H−HF−CO]+ 106.0405 C5​H4​N3+​ 0.935Indicates pyrimidine ring fracture
Fluoropyrazole Core86.0280 C3​H3​FN2+​ 1.140Identifies the pyrazole base scaffold

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ C6H5FN3O+ m/z 154.0416 F1 [M+H - H2O]+ C6H3FN3+ m/z 136.0310 M->F1 - H2O CE: 15 eV F2 [M+H - HF]+ C6H4N3O+ m/z 134.0354 M->F2 - HF CE: 20 eV F4 Fluoropyrazole Ion C3H3FN2+ m/z 86.0280 M->F4 Ring Cleavage CE: 40 eV F3 [M+H - HF - CO]+ C5H4N3+ m/z 106.0405 F2->F3 - CO CE: 35 eV

ESI-MS/MS fragmentation pathway of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Self-Validating Experimental Protocol: LC-QTOF MS/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory system suitability checks to guarantee that any observed mass defects are strictly due to the molecule's elemental composition, not instrumental drift.

Step 1: System Suitability & Mass Calibration (Validation Step)
  • Action: Prior to sample analysis, infuse a low-concentration tuning mix (e.g., Agilent ESI-L) directly into the ESI source.

  • Causality: This verifies that the instrument achieves a mass accuracy of < 1 ppm and a resolving power of > 30,000 at m/z 322. If the calibrant fails, the instrument must be recalibrated before proceeding, preventing the acquisition of false-positive structural data.

Step 2: Sample Preparation & Carryover Validation
  • Action: Dissolve 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Action: Prepare a "Blank" vial containing only the 50:50 solvent matrix.

  • Causality: Injecting the blank before the sample validates the absence of column carryover or background isobaric contamination.

Step 3: Chromatographic Separation
  • Column: C18 Sub-2 µm column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: Formic acid is added not merely to lower the pH, but to provide an abundant source of protons, ensuring maximum ESI+ ionization efficiency. The initial highly aqueous conditions (5% B) ensure adequate retention of the polar analyte, while the rapid ramp to 95% B ensures sharp peak elution and washes strongly bound matrix components from the column.

Step 4: Data Acquisition (Auto MS/MS)
  • Action: Acquire data in positive ion mode with a mass range of m/z 50–500. Set collision energies to dynamically step at 15, 20, 35, and 40 eV.

  • Causality: Stepping the collision energy captures the full breakdown curve in a single injection. Low CE captures the fragile dehydration event, while high CE forces the robust pyrimidine ring to fracture, providing a complete structural fingerprint.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. URL:[Link]

Validation

A Comparative Analysis of the Bioactivity of 3-Fluoro vs. 3-Chloro Pyrazolo[1,5-a]pyrimidin-6-ol Derivatives

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its versatile framework, a fusio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its versatile framework, a fusion of pyrazole and pyrimidine rings, has been extensively explored for therapeutic applications, particularly as protein kinase inhibitors in oncology.[3][4] The biological activity of these compounds can be finely tuned through substitutions at various positions on the bicyclic system.[3] This guide provides an in-depth comparison of the bioactivity of 3-fluoro and 3-chloro substituted pyrazolo[1,5-a]pyrimidin-6-ol derivatives, offering insights for researchers and professionals in drug development.

The introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core is a common strategy to modulate the compound's physicochemical properties and, consequently, its biological activity. The choice between a fluorine and a chlorine substituent is not arbitrary; it leverages the distinct electronic and steric properties of these halogens to optimize interactions with biological targets.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core

The pyrazolo[1,5-a]pyrimidine system is an analog of purines and can act as an antimetabolite in biochemical pathways.[5][6] This inherent bioisosterism has made it a fertile ground for the development of inhibitors for a wide range of enzymes, including protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[4][7] The planar nature of the fused ring system allows for effective stacking interactions within the ATP-binding pocket of kinases, while various substitution points offer opportunities to establish specific hydrogen bonds and hydrophobic interactions, thereby enhancing potency and selectivity.[3]

Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines can be achieved through several methodologies. A common approach involves a one-pot cyclocondensation reaction. This can be followed by a regioselective halogenation step. For instance, a microwave-assisted, one-pot synthesis allows for the efficient production of diversely substituted 3-halopyrazolo[1,5-a]pyrimidines.[8] This method typically involves the sequential cyclocondensation of β-enaminones with 5-aminopyrazoles, followed by the addition of an N-halosuccinimide (NCS for chlorination or NFS for fluorination).[8] Another strategy employs a cyclization reaction followed by oxidative halogenation to introduce the desired halogen at the 3-position.[3]

General Synthetic Workflow

A β-enaminone C Cyclocondensation A->C B 5-aminopyrazole B->C D Pyrazolo[1,5-a]pyrimidine core C->D F Regioselective Halogenation D->F E N-halosuccinimide (NCS or NFS) E->F G 3-Halo-pyrazolo[1,5-a]pyrimidine F->G

Caption: General synthetic workflow for 3-halo-pyrazolo[1,5-a]pyrimidines.

Comparative Bioactivity: 3-Fluoro vs. 3-Chloro Substitution

While direct comparative studies focusing solely on 3-fluoro versus 3-chloro pyrazolo[1,5-a]pyrimidin-6-ol are not extensively documented in the public domain, valuable insights can be gleaned from structure-activity relationship (SAR) studies on analogous pyrazolo[1,5-a]pyrimidine derivatives. The choice of halogen at the 3-position can significantly impact a compound's potency and selectivity.

Property3-Fluoro Substitution3-Chloro Substitution
Electronegativity HighModerate
Size (van der Waals radius) Small (1.47 Å)Larger (1.75 Å)
Lipophilicity (Hansch parameter, π) Small positive contributionLarger positive contribution
Hydrogen Bonding Can act as a weak H-bond acceptorGenerally a poor H-bond acceptor
Metabolic Stability C-F bond is very strong and stableC-Cl bond is less stable, more prone to metabolic dehalogenation
Impact on Kinase Inhibition

In the context of kinase inhibition, the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold often points towards the solvent-exposed region or can be involved in crucial interactions within the ATP-binding pocket.

  • Fluorine: The small size and high electronegativity of fluorine can lead to favorable electronic interactions without causing steric hindrance. It can also modulate the pKa of nearby functional groups, potentially enhancing binding affinity. In some cases, a fluoro substituent has been shown to result in potent activity. For example, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, analogues with a 3-(4-fluoro)phenyl group were among the most effective inhibitors of M. tuberculosis growth.[9]

  • Chlorine: The larger size of chlorine can provide beneficial van der Waals interactions if the binding pocket can accommodate it. The increased lipophilicity imparted by a chloro group can enhance membrane permeability and oral bioavailability. However, the larger steric bulk may also lead to clashes within the binding site, reducing activity. In a study on macrocyclic pyrazolo[1,5-a]pyrimidine-based NAK inhibitors, a meta-chlorinated derivative showed a 20-fold lower potency on the BIKE kinase compared to a meta-chlorinated pyridine analog, suggesting that the nature of the ring system in conjunction with the halogen is critical.[10]

Experimental Protocols

General Kinase Inhibition Assay (Example: TRKA)

  • Reagents and Materials: Recombinant human TRKA kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 3-fluoro and 3-chloro pyrazolo[1,5-a]pyrimidin-6-ol test compounds, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: A2780 Ovarian Cancer Cell Line)

  • Cell Culture: Culture A2780 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the 3-fluoro and 3-chloro test compounds. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the EC50 values (the concentration of compound that causes a 50% reduction in cell viability) from the dose-response curves.

Conclusion and Future Directions

The choice between a 3-fluoro and a 3-chloro substituent on the pyrazolo[1,5-a]pyrimidin-6-ol scaffold is a critical decision in the design of bioactive molecules. While fluorine offers the advantages of small size and high electronegativity, potentially leading to enhanced potency and metabolic stability, chlorine's larger size and greater lipophilicity can also be beneficial for binding and pharmacokinetic properties.

The optimal choice will ultimately depend on the specific biological target and the topology of its binding site. Further head-to-head experimental comparisons are necessary to definitively elucidate the superior substituent for a given application. Future research should focus on synthesizing and evaluating both 3-fluoro and 3-chloro pyrazolo[1,5-a]pyrimidin-6-ol derivatives against a panel of relevant biological targets, such as various protein kinases, to build a comprehensive SAR profile. This will enable a more rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC.
  • Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Reaction conditions:... - ResearchGate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - MDPI.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases.
  • Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines - BYU ScholarsArchive.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI.
  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - ResearchGate.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
  • Journal of Advanced Scientific Research SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL).
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.

Sources

Safety & Regulatory Compliance

Safety

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol proper disposal procedures

Comprehensive Disposal & Handling Protocol for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol As a Senior Application Scientist, ensuring the safe handling and disposal of novel chemical building blocks is just as critical as the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal & Handling Protocol for 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

As a Senior Application Scientist, ensuring the safe handling and disposal of novel chemical building blocks is just as critical as their application in drug discovery. 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1823336-81-7) is a highly specialized fluorinated nitrogen heterocycle frequently utilized as a kinase inhibitor scaffold[1][2].

Because this compound contains both a highly stable carbon-fluorine (C-F) bond and a nitrogen-rich pyrazolopyrimidine core, standard organic disposal methods are insufficient and potentially hazardous. This guide provides a self-validating, step-by-step operational framework for the segregation, containment, and thermal destruction of this compound.

Chemical Profiling & Hazard Causality

To design a highly effective disposal protocol, we must first understand the structural causality behind the compound's hazards. The disposal strategy is dictated entirely by its elemental composition:

  • The C-F Bond: Fluorine's high electronegativity creates an exceptionally strong C-F bond (~485 kJ/mol). Standard incineration temperatures fail to break this bond, leading to the release of toxic Products of Incomplete Combustion (PICs) or hydrofluoric acid (HF)[3][4].

  • The Pyrazolopyrimidine Core: The high nitrogen content guarantees the generation of nitrogen oxides (NOx) upon combustion.

  • The Hydroxyl Group: The -OH group increases the compound's solubility in polar aprotic solvents (like DMSO) and protic solvents (like Methanol), meaning the bulk of this waste will likely be generated as a liquid solution.

Table 1: Chemical & Operational Profile

ParameterValueOperational Implication
Chemical Name 3-Fluoropyrazolo[1,5-a]pyrimidin-6-olTarget compound for disposal.
CAS Number 1823336-81-7Required for regulatory tracking and waste manifesting[1].
Molecular Formula C₆H₄FN₃OHigh N and F content dictates post-combustion scrubbing needs.
Molecular Weight 153.11 g/mol Determines the stoichiometric yield of HF/NOx during destruction.
Halogen Content ~12.4% (Fluorine)Strictly mandates "Halogenated Waste" segregation[5].

Standard Operating Procedure: Waste Segregation

The most critical point of failure in laboratory waste management is improper segregation. Mixing halogenated waste (like 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol) with non-halogenated waste compromises the thermal destruction process and drastically increases disposal costs[6].

Protocol 1: Liquid and Solid Waste Segregation

  • Preparation: Designate specific, high-density polyethylene (HDPE) or glass waste containers under a certified chemical fume hood[7].

  • Labeling: Affix a standardized EPA/RCRA-compliant label explicitly marked "Halogenated Organic Waste" [5][6]. List "3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol" and the primary solvent (e.g., DMSO, Methanol) with their approximate percentages.

  • Liquid Transfer: Using a dedicated funnel, slowly pour dissolved fractions into the liquid waste container. Causality Check: Never fill the container beyond 80% capacity to allow for vapor expansion, and ensure the cap is tightly secured when not actively adding waste to prevent inhalation hazards[7].

  • Solid Waste Handling: Place contaminated PPE (gloves, weigh boats) and solid powder residues into a separate, puncture-proof container labeled "Solid Halogenated Debris."

  • Storage: Store containers in a designated, secondary containment tray away from incompatible materials (e.g., strong oxidizers or reactive metals) for no longer than the regulatory limit (typically 90 to 180 days depending on your facility's generator status)[7].

Disposal Workflow & Thermal Destruction Logistics

Once the waste is transferred to a licensed hazardous waste contractor, it must undergo specialized high-temperature incineration.

DisposalWorkflow A 3-Fluoropyrazolo[1,5-a] pyrimidin-6-ol Waste B Solid Waste (Contaminated PPE, Powders) A->B Solid residues C Liquid Waste (Solutions in DMSO/MeOH) A->C Dissolved fractions D Halogenated Organic Waste Stream B->D Segregation C->D Segregation E High-Temperature Incineration (>1100°C) D->E Licensed Contractor F Alkaline Scrubber (Neutralizes HF & NOx) E->F Exhaust Gas G Safe Environmental Release F->G Cleaned Effluent

Figure 1: Segregation and high-temperature disposal workflow for fluorinated N-heterocycles.

Table 2: Thermal Destruction Parameters

ParameterMinimum RequirementCausality / Rationale
Incineration Temp. > 1100°CRequired to sever the stable C-F bond and prevent the formation of volatile fluorinated species[3][8].
Residence Time ≥ 2 secondsEnsures complete unimolecular decomposition of the pyrazolopyrimidine ring[3][4].
Exhaust Treatment Alkaline ScrubberNeutralizes highly corrosive HF gas and NOx generated during the combustion process[3][9].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Protocol 2: Step-by-Step Spill Cleanup

  • Assess and Isolate: Immediately isolate the spill area. If the compound is aerosolized (powder form), evacuate the immediate vicinity to prevent inhalation of active pharmaceutical ingredients.

  • Don Appropriate PPE: Equip standard laboratory PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a chemically resistant lab coat. If sweeping large amounts of powder, an N95 or P100 particulate respirator is required.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Containment (Solid Spill): Lightly mist the powder with water or a compatible solvent to prevent aerosolization before sweeping.

  • Collection: Carefully scoop the absorbed mixture or wetted powder using a non-sparking tool. Place the collected material into a heavy-duty disposal bag or directly into the "Solid Halogenated Debris" container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinse water into the aqueous halogenated waste stream, as it now contains trace amounts of the fluorinated compound.

References

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." epa.gov. Available at: [Link]

  • UTIA Safety Office. "Hazardous Waste Guide - UTIA Safety Office." tennessee.edu. Available at: [Link]

  • Eastern Washington University (EWU). "Hazardous Waste Management Program." ewu.edu. Available at: [Link]

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol." auckland.ac.nz. Available at: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. Available at: [Link]

  • Winchell et al. "Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities." Regulations.gov. Available at: [Link]

  • Environmental Working Group (EWG). "DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered." ewg.org. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

Operational Safety and PPE Guide: Handling 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide: Handling 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized building blocks like 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1823336-81-7), understanding the molecular behavior dictates our operational protocols. This fluorinated N-heterocycle (MW: 153.12 g/mol ) is a critical intermediate in drug discovery, but its structural properties demand rigorous Personal Protective Equipment (PPE) and handling strategies to mitigate dermal and respiratory risks[1].

Hazard Causality & Risk Assessment

Before selecting PPE, we must understand why the hazards exist. According to its safety profile, this compound presents four primary GHS hazards[1]:

  • H315 (Causes skin irritation) & H317 (May cause an allergic skin reaction): The pyrimidine ring, coupled with the hydroxyl group, can act as a hapten. If it penetrates the stratum corneum, it can bind to epidermal proteins, triggering a T-cell mediated sensitization.

  • H319 (Causes serious eye irritation): The slightly acidic nature of the phenol-like hydroxyl group causes immediate localized irritation upon contact with the ocular mucosa.

  • H335 (May cause respiratory irritation): As a solid crystalline powder, it is prone to electrostatic dispersion. Inhalation of these micro-particulates deposits the active compound directly into the upper respiratory tract.

While not explicitly listed on the[2], its structural alerts (fluorinated pyrimidine derivative) warrant handling it with the same rigorous containment protocols used for hazardous pharmaceutical powders.

Personal Protective Equipment (PPE) Matrix

To neutralize these specific hazards, we deploy a targeted PPE matrix. Every piece of equipment serves a defined mechanistic purpose.

PPE CategorySpecificationHazard MitigatedCausality & Field Insight
Hand Protection Double-gloved Nitrile (min 5 mil thickness)H315, H317Fluorinated heterocycles can penetrate standard latex. Double-gloving ensures a fail-safe if the outer glove is compromised by polar aprotic solvents (e.g., DMSO, DMF) used during dissolution.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesH319Protects against micro-particulate ingress. Standard safety glasses are insufficient due to the risk of airborne powder bypassing the side shields.
Body Protection Flame-resistant (FR) or Tyvek lab coat, closed frontH317Prevents the accumulation of fine powders on street clothing, mitigating chronic exposure and severe allergic skin reactions.
Respiratory N95 Respirator (if handled outside containment)H335Essential when weighing large quantities or cleaning spills where electrostatic repulsion or physical disturbance may aerosolize the powder.

Standard Operating Procedure (SOP): Safe Handling Workflow

This protocol is designed to be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

SafeHandling Start Pre-Operation: Risk Assessment & PPE Weighing Weighing & Dispensing (Fume Hood / Enclosure) Start->Weighing Don PPE Reaction Reaction Setup (0-8 °C Storage) Weighing->Reaction Transfer Spill Spill / Exposure Event Weighing->Spill Accidental Release Reaction->Spill Accidental Release Decon Decontamination (Wet Wipe Method) Reaction->Decon Normal Completion Spill->Decon Contain & Neutralize Disposal Halogenated Waste Disposal Decon->Disposal Waste Segregation

Workflow for safe handling, decontamination, and disposal of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol.

Step 1: Environmental Validation (Pre-Operation)

  • Action: Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

  • Causality: Proper airflow is the primary engineering control against H335 (respiratory irritation). A flow rate below 80 fpm fails to capture fine powders; above 120 fpm creates turbulence that can blow the powder out of the hood[3].

Step 2: Anti-Static Preparation

  • Action: Discharge the weighing boat using an anti-static gun (e.g., Zerostat) and use a grounded metal micro-spatula.

  • Causality: Fine fluorinated powders hold static charges. Electrostatic repulsion causes the powder to "jump," contaminating the balance and aerosolizing the compound into the user's breathing zone.

Step 3: Dispensing and Solubilization

  • Action: Weigh the required mass inside the hood. Instead of transporting the dry powder to your bench, add your reaction solvent directly to the weighing vial inside the fume hood.

  • Causality: Transporting compounds in solution completely eliminates the risk of aerosolization and inhalation during transit across the laboratory.

Step 4: Storage

  • Action: Purge the primary container with Argon or Nitrogen, seal tightly, and store at 0-8 °C[1].

  • Causality: Cold, inert storage prevents oxidative degradation and moisture absorption, maintaining the 97% purity required for sensitive cross-coupling reactions.

Decontamination and Disposal Plan

  • Workspace Decontamination: Never dry-sweep chemical spills. Dry sweeping forcefully aerosolizes the powder. Instead, use a paper towel dampened with a 10% bleach solution or soapy water to gently wipe up the powder, folding the towel inward to trap the particulates.

  • Waste Segregation: Because of the fluorine atom, all waste containing 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol must be strictly segregated into Halogenated Hazardous Waste containers. Incinerating halogenated waste in non-halogenated streams produces toxic, corrosive gases (such as hydrogen fluoride)[3].

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated gloves. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to clean the skin, as this will dissolve the compound and accelerate its dermal absorption.

  • Ocular Exposure: Utilize the emergency eyewash station immediately, holding the eyelids open to ensure complete irrigation of the eye and inner eyelid. Seek immediate occupational health evaluation.

References

  • [3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version, National Academies of Sciences, Engineering, and Medicine (2011). Available at:[Link]

  • [2] NIOSH List of Hazardous Drugs in Healthcare Settings, 2024, Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.